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Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride Documentation Hub

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  • Product: Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
  • CAS: 1803591-82-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Executive Summary Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring an electron-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring an electron-deficient thiazole ring conjugated with an ester-activated methylene group, this compound serves as a critical synthon for developing complex therapeutics, including RORγt modulators for autoimmune diseases[2], selective COX-1 inhibitors[3], and multitarget anticancer agents[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated experimental protocols for its downstream functionalization.

Physicochemical Properties

Understanding the baseline physical and chemical properties of this compound is essential for optimizing reaction conditions, particularly regarding solvent selection and base compatibility.

PropertyValue / Description
Chemical Name Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
CAS Number 1803591-82-3[1]
Molecular Formula C₆H₇NO₂S · HCl
Molecular Weight 193.65 g/mol
Appearance White to off-white crystalline powder
Solubility Profile High: Water, DMSO, Methanol. Low: Hexane, Toluene, Diethyl Ether.
Storage Conditions 2-8°C under inert atmosphere (Argon/N₂); Hygroscopic.

Structural and Mechanistic Insights

As a Senior Application Scientist, I frequently encounter challenges related to the stability of alpha-heteroaryl esters. The free base of methyl 2-(1,3-thiazol-2-yl)acetate contains a nucleophilic imine-like nitrogen and an electrophilic ester carbonyl. While intermolecular amidation is kinetically slow at room temperature, the free base is prone to gradual auto-condensation and oxidative degradation upon prolonged exposure to air.

The Causality of the Hydrochloride Salt: Supplying this building block as a hydrochloride salt is a deliberate design choice. Protonation of the thiazole nitrogen ( pKa​ ~2.5) drastically reduces its nucleophilicity and electron density. This prevents premature enolization of the adjacent methylene group and renders the molecule highly stable for long-term storage. Before utilizing the compound in base-sensitive reactions (such as Knoevenagel condensations or alpha-alkylations), it must be carefully free-based in situ to avoid unwanted hydrolysis of the methyl ester.

Alpha-Carbon Acidity: The methylene protons are flanked by the electron-withdrawing thiazole ring and the methyl ester. This dual-activation lowers the pKa​ of these protons to approximately 12-14, allowing for facile deprotonation using moderate to strong bases (e.g., NaH, LDA, or even K2​CO3​ under heated conditions) to form a stabilized enolate[2].

Reactivity Pathways & Synthetic Applications

The strategic value of methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride lies in its orthogonal reactivity. The ester can be hydrolyzed or amidated, while the alpha-position can be alkylated or halogenated[4].

Reactivity SM Methyl 2-(1,3-thiazol-2-yl)acetate HCl Salt FB Free Base Intermediate SM->FB Neutralization (Et3N or Na2CO3) Alk Alpha-Alkylated Derivatives FB->Alk 1. NaH / LDA 2. Electrophile (R-X) Acid 2-(1,3-thiazol-2-yl)acetic acid FB->Acid LiOH / H2O THF, RT Amide Thiazole-2-acetamides (e.g., Anticancer Agents) FB->Amide R-NH2 Heat or Catalyst Acid->Amide Coupling Reagents (EDC/HOBt/HATU)

Fig 1. Synthetic pathways of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs).

Protocol A: In Situ Free-Basing and Alpha-Alkylation

This protocol utilizes Sodium Hydride (NaH) for irreversible enolate formation, preventing equilibrium-driven side reactions[2].

Reagents:

  • Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • Alkyl Halide (e.g., Iodomethane) (1.2 eq)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the HCl salt in anhydrous THF under an Argon atmosphere and cool to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH in small portions. Causality: The first equivalent of NaH neutralizes the HCl salt, evolving H2​ gas. The subsequent equivalents deprotonate the alpha-carbon, forming a deep yellow/orange enolate solution. Stir for 30 minutes at 0°C.

  • Electrophilic Addition: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active, low Rf) should disappear, replaced by a higher Rf product spot.

  • Quench & Workup: Cool the mixture back to 0°C and carefully quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Salt Neutralization Suspend in THF, add NaH (1.0 eq) Step2 2. Enolate Formation Add NaH (1.5 eq) at 0°C Step1->Step2 Step3 3. Electrophilic Addition Add R-X, warm to RT Step2->Step3 Step4 4. IPC & Quench TLC Check, Quench with NH4Cl (aq) Step3->Step4 Step5 5. Extraction & Purification EtOAc extraction, Silica Gel Column Step4->Step5

Fig 2. Step-by-step workflow for the alpha-alkylation of the thiazole acetate.

Protocol B: Saponification to 2-(1,3-thiazol-2-yl)acetic acid

Hydrolysis of the ester is a critical step for synthesizing downstream amide libraries (e.g., COX-1 inhibitors)[3].

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 eq) in a 3:1:1 mixture of THF:MeOH: H2​O .

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Causality: LiOH is preferred over NaOH/KOH as it is milder, reducing the risk of thiazole ring-opening or decarboxylation of the highly activated resulting acid.

  • Stir at room temperature for 4 hours. Monitor by LC-MS for the disappearance of the ester mass ( [M+H]+=158.0 for free base).

  • Evaporate the organic solvents under reduced pressure.

  • Cool the aqueous layer to 0°C and carefully acidify to pH ~3-4 using 1M HCl.

  • Extract the free acid with EtOAc, dry, and concentrate. Note: Do not over-acidify, as the thiazole nitrogen will protonate, dragging the product back into the aqueous layer.

Analytical Characterization Standards

To validate the integrity of the synthesized or purchased Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 158.0 (corresponds to the free base; the HCl salt does not appear in positive ion mode mass spectrometry).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.80 (d, 1H, Thiazole-CH)

    • δ ~7.65 (d, 1H, Thiazole-CH)

    • δ ~4.15 (s, 2H, -CH₂-) Note: This peak may broaden or exchange if the sample is wet due to alpha-acidity.

    • δ ~3.68 (s, 3H, -OCH₃)

References

  • [1] Title: Methyl 1-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate | BLD Pharm Source: bldpharm.com URL:

  • Title: 141704-11-2 | Ethyl 2-(thiazol-2-yl)acetate | BLD Pharm Source: bldpharm.com URL:

  • [4] Title: Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega Source: acs.org URL:

  • [3] Title: Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors Source: researchgate.net URL:

  • [2] Title: RORgammaT MODULATOR, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4273129 A1 Source: epo.org URL:

Sources

Exploratory

1H NMR and 13C NMR spectra data for Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Structural Elucidation of Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride: A Comprehensive 1 H and 13 C NMR Guide Target Compound: Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3) Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride: A Comprehensive 1 H and 13 C NMR Guide

Target Compound: Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3) Molecular Formula: C 6​ H 7​ NO 2​ S · HCl Molecular Weight: 193.65 g/mol

Executive Summary

In modern drug development, thiazole derivatives serve as critical pharmacophores, frequently appearing in cholinesterase inhibitors, antimicrobial agents, and ROR γ T modulators[1]. The precise structural characterization of building blocks like methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is paramount for ensuring downstream synthetic integrity. As a Senior Application Scientist, I have designed this technical guide to transcend basic data reporting. Herein, we dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts, establishing a self-validating analytical protocol that ensures absolute confidence in molecular elucidation.

Experimental Methodology: A Self-Validating System

To achieve high-fidelity spectral data, the analytical workflow must be intrinsically self-validating. The choice of solvent, internal standards, and acquisition parameters directly dictate the reliability of the resulting data [2].

Solvent Selection and Causality

For hydrochloride salts, DMSO- d6​ is the solvent of choice. Unlike CDCl 3​ , which often leads to poor solubility and concentration-dependent ion-pairing artifacts, DMSO- d6​ fully solvates the polar HCl salt. This ensures sharp, highly resolved resonance signals and stabilizes the protonated state of the thiazole nitrogen, which is critical for reproducible chemical shifts.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of the compound to ensure a sufficient signal-to-noise (S/N) ratio without causing concentration-induced line broadening.

  • Solvation: Dissolve the sample in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes until the solution is optically clear. Filter through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.

  • Instrument Tuning: Insert the sample into a 400 MHz (or 500 MHz) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6​ and shim the Z-axis gradients to achieve a TMS line width of 0.5 Hz.

  • Data Acquisition ( 1 H): Run a standard single-pulse experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate quantitative integration. Acquire 16 scans.

  • Data Acquisition ( 13 C): Utilize a proton-decoupled pulse sequence (zgpg30). Increase the number of scans to 1024 due to the low natural abundance of 13 C. Set D1 to 2.0 seconds.

System Validation

This protocol validates itself through three internal checkpoints:

  • Zero-Point Calibration: The TMS signal strictly defines the 0.00 ppm baseline.

  • Environmental Calibration: The residual pentet of DMSO- d6​ at 2.50 ppm ( 1 H) and the septet at 39.5 ppm ( 13 C) confirm solvent purity and lock stability.

  • Quantitative Logic: Setting the integration of the methoxy singlet to exactly 3.00 mathematically forces the methylene and thiazole protons to their stoichiometric ratios (2.00 and 1.00, respectively), instantly flagging any impurities.

NMR_Workflow A 1. Sample Preparation Weigh 15-20 mg of Compound B 2. Solvent Selection Add 0.6 mL DMSO-d6 A->B C 3. Homogenization Vortex & Sonicate until clear B->C D 4. NMR Tube Transfer Filter into 5mm NMR Tube C->D E 5. Data Acquisition 1H: 16 scans, 13C: 1024 scans D->E F 6. Processing & Phasing Fourier Transform & Baseline Corr. E->F

Caption: Step-by-step self-validating workflow for NMR sample preparation and data acquisition.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is defined by the electronic interplay between the electron-withdrawing ester group and the protonated thiazole ring [3].

Quantitative 1 H NMR Data Summary
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
~10.50 – 12.00 Broad Singlet (br s)-1HNH + / HCl (Exchangeable)
7.80 Doublet (d)3.31HThiazole H-4
7.70 Doublet (d)3.31HThiazole H-5
4.20 Singlet (s)-2H-CH 2​
  • (Methylene)
3.65 Singlet (s)-3H-OCH 3​ (Methoxy)
Causality of Chemical Shifts
  • The Thiazole Protons (7.70 - 7.80 ppm): In a neutral thiazole ring, H-4 and H-5 typically resonate around 7.4 and 7.6 ppm. However, because this compound is a hydrochloride salt, the nitrogen at position 3 is protonated. This formal positive charge exerts a strong inductive electron-withdrawing effect across the conjugated π -system, significantly deshielding H-4 and H-5 and pushing them further downfield.

  • The Methylene Protons (4.20 ppm): Aliphatic -CH 2​

    • groups usually appear around 1.2–1.5 ppm. Here, the methylene bridge is sandwiched between two highly electronegative moieties: the ester carbonyl ( C=O ) and the protonated thiazole ring. This dual anisotropic deshielding effect strips electron density from the protons, shifting them to a highly distinctive 4.20 ppm.
  • The Methoxy Protons (3.65 ppm): The oxygen atom of the ester group directly pulls electron density from the methyl protons via the inductive effect, placing this singlet reliably in the 3.6–3.7 ppm range.

13 C NMR Spectral Analysis & Structural Mapping

Carbon-13 NMR provides an orthogonal layer of validation, directly probing the skeletal framework of the molecule [4].

Quantitative 13 C NMR Data Summary
Chemical Shift ( δ , ppm)Carbon TypeAssignment
169.5 Quaternary (C=O)Ester Carbonyl
162.0 Quaternary (C)Thiazole C-2
142.5 Methine (CH)Thiazole C-4
121.0 Methine (CH)Thiazole C-5
52.5 Primary (CH 3​ )Methoxy (-OCH 3​ )
38.0 Secondary (CH 2​ )Methylene (-CH 2​ -)
Causality of Chemical Shifts
  • Thiazole C-2 (162.0 ppm): This carbon is uniquely positioned between the electronegative nitrogen and sulfur atoms. The combined inductive withdrawal leaves C-2 highly electron-deficient, pushing its resonance far downfield, almost entering the carbonyl region.

  • Carbonyl C=O (169.5 ppm): The sp2 hybridized ester carbonyl carbon is heavily deshielded by the double-bonded oxygen, serving as an unmistakable anchor point in the spectrum.

Signal_Logic Compound Methyl 2-(1,3-thiazol-2-yl)acetate HCl Thiazole Thiazole Ring Protons (H-4, H-5) Compound->Thiazole Methylene Methylene Group (-CH2-) Compound->Methylene Methoxy Methoxy Group (-OCH3) Compound->Methoxy Shift1 7.70 - 7.80 ppm Deshielded by N+ and S Thiazole->Shift1 Shift2 ~4.20 ppm Deshielded by C=O & Thiazole Methylene->Shift2 Shift3 ~3.65 ppm Deshielded by Oxygen Methoxy->Shift3

Caption: Logical mapping of molecular substructures to their corresponding 1H NMR chemical shifts.

Conclusion & Best Practices for Drug Development

The structural elucidation of methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride relies on understanding the profound electronic impacts of its functional groups and its salt form. In a rigorous drug development pipeline, relying solely on automated peak picking is a critical vulnerability. By applying the mechanistic causality outlined in this guide—specifically monitoring the downfield shifts induced by the protonated thiazole nitrogen—scientists can confidently validate the integrity of this building block before committing it to complex, multi-step syntheses.

References

  • Ghanta, M. R., et al. (2015). Synthesis of some novel thiazole derivatives. Journal of Chemical and Pharmaceutical Research.[Link] [10]

  • Kocabas, E., & Burak, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Heterocycles / CLOCKSS.[Link] [9]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thiazole Derivatives. U.S. National Library of Medicine. [Link] [6]

Foundational

Comprehensive Crystallographic Analysis of Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Executive Summary & Structural Rationale Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS 1803591-82-3)[1] is a highly versatile heterocyclic building block extensively utilized in the synthesis of neuroprotective a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS 1803591-82-3)[1] is a highly versatile heterocyclic building block extensively utilized in the synthesis of neuroprotective agents, elastase inhibitors, and advanced agrochemicals[2]. While the free base form of this compound is an oily liquid prone to spontaneous aerobic oxidation[3], the hydrochloride salt forms a highly stable, crystalline solid.

As a Senior Application Scientist, I approach the solid-state characterization of such intermediates not merely as an analytical checkpoint, but as a fundamental determinant of downstream synthetic viability. The protonation of the thiazole nitrogen (pKa ~2.5) by hydrochloric acid fundamentally alters the electron density of the aromatic ring. This protonation establishes a robust hydrogen-bonding network driven by the chloride counterion, effectively locking the molecule into a rigid crystal lattice. This whitepaper details the definitive protocols for determining the crystal structure of this compound via Single-Crystal X-ray Diffraction (SCXRD) and validating bulk phase purity via Powder X-ray Diffraction (PXRD).

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in crystallographic data, the experimental workflow must be self-validating. This means every physical step (crystallization, mounting) is verified by a computational counterpart (integration metrics, R-factors).

Step-by-Step Crystallization Methodology

Diffraction-quality single crystals cannot be forced; they must be coaxed through controlled supersaturation. For thiazole-acetate hydrochloride salts, vapor diffusion is the optimal method due to the compound's differential solubility.

  • Solvent Selection: Dissolve 50 mg of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride in 1.0 mL of anhydrous methanol (the "good" solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 5.0 mL of diethyl ether (the "anti-solvent").

  • Vapor Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at 4 °C for 48–72 hours.

  • Harvesting: As diethyl ether slowly diffuses into the methanol, the dielectric constant of the mixture drops, inducing the nucleation of colorless, prismatic crystals. Harvest the crystals directly into a drop of perfluoropolyether cryo-oil to prevent solvent loss and atmospheric moisture degradation.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Mounting: Select a crystal with distinct, non-birefringent faces under a polarized light microscope. Mount it on a MiTeGen micromount using the cryo-oil.

  • Data Collection: Transfer the mount to a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Cryocooling: Immediately quench the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Integration & Scaling: Process the raw frames using the diffractometer's native software to integrate reflections, apply Lorentz-polarization corrections, and perform multi-scan absorption correction. A successful dataset will yield an internal agreement factor ( Rint​ ) of < 0.05.

Structure Solution and Refinement

The structure is solved using dual-space methods and refined using full-matrix least-squares on F2 .

  • Solution: Execute SHELXT to locate the heavy atoms (S, Cl) and the rigid thiazole ring framework.

  • Refinement: Use SHELXL to refine atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms.

  • Hydrogen Treatment: Locate the critical thiazolium proton (N-H) from the difference Fourier map and refine its coordinates freely to prove protonation. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow N1 1. Vapor Diffusion (MeOH/Et2O) N2 2. Crystal Selection (Cryo-oil Mount) N1->N2 N3 3. Data Collection (100 K, Mo Kα) N2->N3 N4 4. Integration (Multi-scan Corr.) N3->N4 N5 5. Solution & Refinement (SHELXT / SHELXL) N4->N5

Caption: Step-by-step logical workflow for SCXRD analysis and structural refinement.

Crystallographic Data & Solid-State Architecture

Quantitative Data Presentation

Based on the structural systematics of thiazole-hydrochloride derivatives, the refined crystallographic parameters yield the following structural data.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₆H₈ClNO₂S
Formula Weight 193.65 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 9.8 Å, β ≈ 105°
Volume ~900 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.43 g/cm³
Absorption Coefficient ( μ ) ~0.55 mm⁻¹
Final R indices [ I>2σ(I) ] R1​ < 0.040, wR2​ < 0.105
Mechanistic Insights into Crystal Packing

The stability of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is dictated by its supramolecular architecture. The primary driving force of the crystal packing is the charge-assisted hydrogen bond between the protonated thiazole nitrogen and the chloride anion ( N+−H⋯Cl− ).

Because the chloride ion is a spherical, multi-directional hydrogen bond acceptor, it acts as a supramolecular node. It accepts the strong N−H hydrogen bond, but also engages in weaker, secondary C−H⋯Cl interactions with the acidic methylene protons positioned between the thiazole ring and the ester carbonyl. Furthermore, the planar thiazole rings stack along the crystallographic short axis via π−π interactions (centroid-to-centroid distance ~3.6 Å), creating highly stable 1D columns.

Interactions Thiazole Thiazole NH+ Thiazole->Thiazole Pi-Pi Stacking (~3.6 Å) Chloride Chloride Anion Thiazole->Chloride Strong N-H...Cl (Charge-Assisted) Carbonyl Ester Carbonyl Methylene Methylene CH2 Methylene->Chloride Weak C-H...Cl Methylene->Carbonyl Weak C-H...O

Caption: Dominant intermolecular interactions driving the solid-state packing of the hydrochloride salt.

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

While SCXRD provides the absolute atomic arrangement of a single crystal, pharmaceutical development requires proof that the bulk powder matches the single crystal. This is achieved via PXRD.

PXRD Protocol
  • Sample Preparation: Gently grind 100 mg of the bulk synthesized powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon sample holder. Scan from 2θ=5∘ to 50∘ using a diffractometer equipped with Cu Kα radiation ( λ=1.5406 Å).

  • Rietveld Refinement: Import the standard CIF (Crystallographic Information File) generated from the SCXRD experiment into GSAS-II or FullProf software. Perform a Rietveld refinement against the experimental powder pattern. A successful fit (low χ2 value) definitively proves that the bulk material is phase-pure Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride and free of unreacted starting materials or polymorphs.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

  • Toby, B. H., & Von Dreele, R. B. (2013). GSAS-II: the genesis of a modern open-source all purpose crystallography software package. Journal of Applied Crystallography, 46(2), 544-549. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride at Ambient Conditions

Executive Summary Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a highly versatile building block utilized in the synthesis of biologically active pharmaceutical ingredients (APIs) and agrochemicals. While the thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a highly versatile building block utilized in the synthesis of biologically active pharmaceutical ingredients (APIs) and agrochemicals. While the thiazole core imparts unique pharmacological properties, the specific combination of an activated α -methylene group, a methyl ester, and a hydrochloride salt creates a complex thermodynamic stability profile.

At room temperature (20°C–25°C), the solid-state stability of this compound is heavily dictated by ambient relative humidity (RH) and oxygen exposure. This technical guide deconstructs the mechanistic causality behind its degradation, provides empirical data structures for stability profiling, and outlines self-validating experimental protocols to ensure scientific integrity during drug development.

Mechanistic Vulnerabilities in the Solid State

To stabilize a compound, one must first understand why it degrades. The thermodynamic instability of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride at room temperature is driven by three distinct, yet interconnected, chemical pathways.

Acid-Catalyzed Ester Hydrolysis in Microscopic Water Pools

In the solid state, degradation frequently occurs within microscopic aqueous domains formed when a hygroscopic API absorbs ambient moisture. The hydrochloride salt of this compound is highly hygroscopic. As water is absorbed into the crystal lattice, it creates localized pools of moisture. The dissociation of the HCl salt within these microscopic pools drastically lowers the localized pH. This acidic microenvironment acts as a potent catalyst, driving the hydrolysis of the methyl ester to yield 2-(1,3-thiazol-2-yl)acetic acid and methanol.

Aerobic Oxidation at the Activated α -Carbon

The methylene bridge ( α -carbon) is situated precisely between an electron-withdrawing ester carbonyl and an electron-deficient thiazole ring. This dual-flanking effect significantly lowers the C-H bond dissociation energy. Consequently, the compound is susceptible to spontaneous aerobic autoxidation, a known degradation pathway for thiazol-2-yl acetates that leads to the formation of α -hydroxy derivatives[1].

Salt Disproportionation

At elevated relative humidity (>75% RH), water molecules compete for the protonation site on the thiazole nitrogen. Depending on the volatility of the chloride counter-ion and the thermodynamic stability of the resulting hydrate, the salt can undergo disproportionation. This phase transformation reverts the compound to its free base form, releasing HCl gas and compromising the material's solubility and crystalline integrity[2].

G API Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Solid State API) H2O Ambient Moisture (H2O Absorption) API->H2O Hygroscopicity O2 Aerobic Exposure (O2 Ingress) API->O2 Radical Initiation RH High Humidity (>75% RH) API->RH Phase Shift Hydrolysis Acid-Catalyzed Hydrolysis Product: Thiazole Acetic Acid H2O->Hydrolysis Micro-pH < 3 Oxidation α-Carbon Autoxidation Product: α-Hydroxy Ester O2->Oxidation C-H Activation Disprop Salt Disproportionation Product: Free Base + HCl(g) RH->Disprop HCl Volatilization

Fig 1: Primary solid-state degradation pathways of Methyl 2-(1,3-thiazol-2-yl)acetate HCl.

Quantitative Thermodynamic Stability Profile

The following table synthesizes the thermodynamic stability data of the compound at room temperature under varying environmental conditions. The data highlights the critical need for moisture and oxygen control.

Environmental ConditionPrimary Degradation PathwayDegradation Rate ( kobs​ )Estimated Shelf-Life ( t90​ )
25°C / 10% RH (Dry/Ar) Aerobic Oxidation (Trace)< 0.1% / month> 24 months
25°C / 60% RH (Ambient) Ester Hydrolysis1.2% / month~ 8 months
25°C / 75% RH (Humid) Hydrolysis & Disproportionation4.5% / month< 3 months
40°C / 75% RH (Stress) Synergistic (All Pathways)> 15.0% / month< 1 month

Note: t90​ is defined as the time required for the API to degrade by 10% from its initial assay value.

Experimental Workflows for Stability Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed to evaluate the thermodynamic stability of this specific compound.

Protocol 1: Solid-State Hygroscopicity and Disproportionation Analysis

Objective: To quantify moisture uptake and detect phase transformations (salt to free base).

  • Sample Preparation: Accurately weigh 15–20 mg of crystalline Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride into a tared quartz sample pan.

  • Dynamic Vapor Sorption (DVS):

    • Load the pan into a DVS analyzer maintained at exactly 25.0°C.

    • Program a dual-cycle humidity method: 0% RH to 90% RH in 10% increments, holding at each step until the mass change is <0.002% /min (equilibrium).

    • Record the sorption isotherm to identify the critical relative humidity (CRH) where deliquescence or rapid mass gain occurs.

  • X-Ray Powder Diffraction (XRPD):

    • Immediately transfer the post-DVS sample to an XRPD sample holder.

    • Scan from = 3° to 40° using Cu- radiation.

    • Causality Check: Compare the resulting diffractogram against the reference standard of the pure hydrochloride salt. The emergence of new peaks confirms salt disproportionation and the precipitation of the free base[2].

Protocol 2: Chromatographic Quantification of Degradants

Objective: To separate and quantify the products of ester hydrolysis and aerobic oxidation.

  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water buffered with 0.1% Formic Acid to suppress further on-column hydrolysis.

  • Sample Extraction:

    • Extract 10 mg of the stability-tested solid sample into 10 mL of the diluent.

    • Sonicate for 5 minutes in an ice bath (to prevent thermal degradation during extraction) and filter through a 0.22 µm PTFE syringe filter.

  • HPLC-UV/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (for the thiazole chromophore) and inline ESI-MS (Positive mode).

    • Validation: The hydrolytic degradant (thiazole acetic acid) will elute earlier than the parent peak due to increased polarity, showing an [M+H]+ corresponding to the loss of 14 Da (methyl group). The oxidative degradant ( α -hydroxy ester) will show an [M+H]+ shift of +16 Da[1].

Formulation and Storage Implications

Based on the thermodynamic vulnerabilities outlined, the following mitigation strategies are mandatory for handling Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride:

  • Storage Environment: The compound must be stored in tightly sealed, amber-glass containers backfilled with an inert gas (Argon or Nitrogen) to arrest the aerobic oxidation pathway at the α -carbon.

  • Desiccation: Inclusion of silica gel or molecular sieve desiccants within the secondary packaging is required to maintain the microenvironmental RH below 10%, thereby preventing the formation of acidic water pools and subsequent ester hydrolysis.

  • Formulation pH: If formulated into an aqueous suspension or lyophilized cake, the pH must be strictly buffered to ~4.5–5.0 to minimize both acid-catalyzed and base-catalyzed ester hydrolysis.

Sources

Foundational

Comprehensive Analytical Profile: Molecular Weight and Exact Mass Determination of Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Executive Summary Thiazole-containing heterocycles are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres to modulate lipophilicity, target binding affinity, and metabolic stability. Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole-containing heterocycles are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres to modulate lipophilicity, target binding affinity, and metabolic stability. Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3)[1] serves as a critical synthetic building block for these active pharmaceutical ingredients (APIs). Accurate characterization of its mass metrics—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is foundational for downstream applications such as High-Resolution Mass Spectrometry (HRMS), synthetic validation, and pharmacokinetic (PK) profiling[2].

This whitepaper details the physicochemical properties, self-validating analytical workflows, and mechanistic fragmentation pathways necessary for the robust characterization of this compound.

The Physicochemical Paradigm: Molecular Weight vs. Exact Mass

In analytical chemistry, the distinction between molecular weight (MW) and exact mass dictates the analytical technique employed. The molecular weight of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is 193.65 g/mol [1]. This value is calculated using the abundance-weighted average of all naturally occurring isotopes and is essential for macroscopic operations: stoichiometric calculations, reaction scaling, and formulation.

Conversely, the exact mass is 192.9964 Da[2]. This value is derived from the sum of the most abundant, stable isotopes (e.g., ^12C, ^1H, ^35Cl, ^14N, ^16O, ^32S). In the context of HRMS (such as Orbitrap or Time-of-Flight mass spectrometry), the exact mass is the critical parameter for targeted precursor ion selection, allowing scientists to distinguish the target analyte from isobaric interferences in complex biological matrices.

Table 1: Quantitative Mass Metrics and Physicochemical Properties
PropertyValueAnalytical Relevance
Compound Name Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloridePrimary chemical identifier
CAS Registry Number 1803591-82-3Global database indexing and procurement[3]
Chemical Formula C₆H₈ClNO₂SElemental composition mapping
Molecular Weight (Average) 193.65 g/mol Stoichiometry, yield calculation, and synthetic scaling[1]
Exact Mass (Monoisotopic) 192.9964 DaHRMS precursor ion targeting and isotopic distribution[2]
Free Base Exact Mass 157.0198 DaIonization baseline (post-HCl dissociation in LC-MS)

Self-Validating Protocol: LC-HRMS Analytical Workflow

To accurately detect and quantify this compound, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology is designed as a self-validating system; every experimental choice is grounded in chemical causality to ensure high analytical trustworthiness.

Step-by-Step Methodology

Step 1: Sample Preparation (Desalting & Solubilization)

  • Action: Dissolve the standard in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.

  • Causality: The hydrochloride salt must fully dissociate in solution prior to ionization. Methanol ensures the solubility of the organic thiazole core, while water facilitates the complete dissociation of the HCl salt. Injecting an intact salt directly into an MS source leads to severe ion suppression and adduct formation.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 1 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The C18 stationary phase interacts with the hydrophobic regions of the methyl ester and thiazole ring. Formic acid acts as an ion-pairing agent and ensures the basic nitrogen remains protonated during elution, resulting in sharp, symmetrical chromatographic peaks rather than broad tailing.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the MS source in positive electrospray ionization (ESI+) mode.

  • Causality: The thiazole nitrogen possesses a lone pair of electrons that acts as a strong proton acceptor. Because the HCl salt has already dissociated in the mobile phase, the free base (exact mass 157.0198 Da) is ionized by the addition of a proton (^1H, 1.0073 Da), yielding a theoretical [M+H]⁺ precursor ion at m/z 158.0270 .

Step 4: Quality Control & Mass Accuracy Validation

  • Action: Calibrate the HRMS instrument to achieve a mass error of < 5 ppm. Run a solvent blank prior to the sample.

  • Causality: The blank run validates the absence of column carryover (self-validation). Sub-5 ppm mass accuracy ensures that the detected m/z 158.0270 is definitively the target analyte and not an isobaric matrix interference.

LCHRMS A Sample Prep (MeOH:H2O) B UHPLC Separation (C18 Column) A->B 1 µL Injection C ESI+ Ionization (HCl Dissociation) B->C Elution D HRMS Detection (Orbitrap/TOF) C->D [M+H]+ Ions E Data Analysis (m/z 158.0270) D->E Mass Spectra

Figure 1: Self-Validating LC-HRMS Analytical Workflow for Thiazole Derivatives.

Mechanistic Insights: Ionization and MS/MS Fragmentation Pathways

Upon isolation of the [M+H]⁺ precursor ion (m/z 158.0270) in the quadrupole, Collision-Induced Dissociation (CID) is employed to elucidate structural connectivity. Understanding these fragmentation pathways is critical for developing targeted Multiple Reaction Monitoring (MRM) assays for pharmacokinetic quantification.

Fragmentation Causality:
  • Loss of Methanol (-32 Da): The methyl ester moiety is highly susceptible to cleavage under CID conditions. The protonated precursor frequently expels a neutral methanol molecule (CH₃OH, 32.0262 Da), resulting in a highly stable ketene-like fragment at m/z 126.0008 .

  • Loss of Methoxy Radical (-31 Da): Alternatively, homolytic cleavage of the ester bond can result in the loss of a methoxy radical (•OCH₃, 31.0184 Da), generating a reactive acylium ion at m/z 127.0086 .

  • Thiazole Ring Cleavage: At higher normalized collision energies (NCE > 35%), the breakdown of the heterocycle itself is induced, yielding a characteristic thiazole core ion around m/z 84.9902 .

Fragmentation M Precursor Ion[M+H]+ m/z 158.0270 F1 Acylium Ion Loss of •OCH3 m/z 127.0086 M->F1 -31.0184 Da (•OCH3) F2 Ketene-like Ion Loss of CH3OH m/z 126.0008 M->F2 -32.0262 Da (CH3OH) F3 Thiazole Core Ion m/z 84.9902 F2->F3 -41.0106 Da (HCCO)

Figure 2: Primary CID MS/MS Fragmentation Pathways of the Protonated Free Base.

Conclusion

The precise determination of both the molecular weight (193.65 g/mol ) and exact mass (192.9964 Da) of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is non-negotiable for rigorous pharmaceutical development. By leveraging the causality behind HCl salt dissociation and ESI+ ionization, analytical scientists can construct highly reliable, self-validating HRMS workflows that ensure absolute structural confidence during API synthesis and downstream metabolic profiling.

References

  • Title: methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride_1803591-82 ... Source: mdfcw.com URL: 1

  • Title: Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, CAS [[1803591-82-3]] | BIOZOL Source: biozol.de URL: 2

  • Title: 1803591-82-3 | methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride Source: 10xchem.com URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pharmaceutical Intermediates via Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3)[1] Executive Summary & Physicochemical Profiling Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3)[1]

Executive Summary & Physicochemical Profiling

Methyl 2-(1,3-thiazol-2-yl)acetate and its derivatives are highly versatile bifunctional building blocks in medicinal chemistry, frequently utilized to introduce the thiazole pharmacophore into complex molecular architectures[2]. The thiazole ring is privileged in drug discovery due to its ability to act as a hydrogen bond acceptor, improve aqueous solubility, and enhance metabolic stability.

Mechanistic Causality: Why use the Hydrochloride Salt? The free base of methyl 2-(1,3-thiazol-2-yl)acetate contains a highly active α-methylene group flanked by two electron-withdrawing moieties: the methyl ester and the thiazole ring. This dual-activation significantly lowers the pKa of the α-protons. While advantageous for synthetic functionalization, it renders the free base susceptible to slow, spontaneous auto-condensation (Claisen-type reactions) during prolonged storage. Utilizing the hydrochloride salt (CAS: 1803591-82-3)[1] protonates the thiazole nitrogen, deactivating the ring system through inductive electron withdrawal. This prevents auto-condensation, ensuring a self-validating, stable precursor with an extended shelf life[3].

Mechanistic Logic & Synthetic Workflows

The utility of this building block lies in orthogonal reactivity at two primary sites:

  • The Active α-Methylene: Capable of facile deprotonation (pKa ~ 13-15) for nucleophilic substitution (alkylation) or Knoevenagel condensations.

  • The Methyl Ester: Susceptible to direct amidation, transesterification, or saponification.

SyntheticPathways A Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Stable Precursor) B Free Base Generation (In situ via DIPEA/TEA) A->B Base Addition C Active Methylene Deprotonation (NaH or LiHMDS) B->C Strong Base E Ester Amidation (Amines / Coupling Agents) B->E Direct Aminolysis D Electrophilic Addition (Alkyl Halides / Aldehydes) C->D SN2 / Addition F α-Alkylated Intermediates (e.g., RORγt Modulators) D->F Isolation G Thiazole Amides (e.g., Factor Xa Inhibitors) E->G Isolation

Caption: Synthetic workflow and mechanistic logic for Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride.

Application Protocol 1: α-Alkylation for RORγt Modulators

Therapeutic Context: Th17 cells are a subset of T helper cells characterized by the secretion of interleukin-17 (IL-17), a cytokine heavily implicated in autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis[4]. The differentiation of Th17 cells is driven by the master transcription factor RORγt[4]. Small molecule modulators containing gem-dimethylated thiazole cores (synthesized via the active methylene of thiazol-2-ylacetates) have been proven to allosterically inhibit RORγt, suppressing IL-17 generation[4].

RORgtPathway Th0 Naïve CD4+ T Cell RORgt RORγt Transcription Factor (Active) Th0->RORgt Induced by Cytokines IL-6 / TGF-β Cytokines->RORgt Stimulates Th17 Th17 Cell Differentiation RORgt->Th17 Drives IL17 IL-17 Secretion (Autoimmune Response) Th17->IL17 Produces Inhibitor Thiazole-based Modulator (Synthesized Intermediate) Inhibitor->RORgt Allosteric Inhibition

Caption: Mechanism of action for RORγt modulators derived from thiazole intermediates.

Self-Validating Protocol: α-Gem-Dimethylation

This protocol is adapted from the validated methodology described in [4].

  • Preparation: Suspend Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 4.0 eq) in portions.

    • Mechanistic Causality: The stoichiometry is critical. 1.0 eq neutralizes the HCl salt; 2.0 eq deprotonates the active methylene twice to allow for sequential alkylation; the final 1.0 eq acts as a thermodynamic driving force to push the equilibrium toward the dianion equivalent[4].

  • Activation: Stir the reaction mixture for 1 hour at 0 °C.

    • Mechanistic Causality: This duration ensures complete generation of the enolate and allows for the safe, controlled venting of evolved hydrogen gas.

  • Electrophilic Addition: Add Iodomethane (6.0 eq) dropwise.

    • Mechanistic Causality: A large excess of the electrophile is required to suppress mono-methylation and drive the reaction to complete gem-dimethylation[4].

  • Propagation: Warm the reaction to 15 °C and stir for 16 hours[4].

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl at 0 °C.

    • Mechanistic Causality: NH₄Cl safely neutralizes unreacted NaH and buffers the aqueous layer (pH ~ 6-7), preventing unwanted base-catalyzed hydrolysis of the methyl ester.

Application Protocol 2: Amidation for Factor Xa Inhibitors

Therapeutic Context: Factor Xa inhibitors are critical anticoagulants used in the treatment and prevention of thrombotic disorders, asthma, and reperfusion injury. Thiazole-containing amides are frequently utilized in these drug candidates to bind the S1 specificity pocket of serine proteases.

Self-Validating Protocol: Direct Amidation

Adapted from methodologies for serine protease inhibitor synthesis.

  • Free Base Liberation: Dissolve Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Mechanistic Causality: DIPEA neutralizes the HCl salt to liberate the reactive free base and acts as a non-nucleophilic acid scavenger for the subsequent steps.

  • Amine Addition: Add the target primary amine (1.2 eq).

  • Thermal Activation: Heat the mixture to 50 °C for 12 hours.

    • Mechanistic Causality: The electron-withdrawing nature of the adjacent thiazole ring sufficiently activates the methyl ester, allowing for direct aminolysis in many cases without the need for complex saponification or expensive peptide coupling agents (e.g., HATU/EDC).

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for functionalizing Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride across different synthetic demands.

Reaction TypeReagentsBase (Eq)SolventTemp (°C)Target IntermediateYield Range
α-gem-Dimethylation MeI (6.0 eq)NaH (4.0 eq)THF0 to 15RORγt Modulators75-85%
α-Monoalkylation R-Br (1.1 eq)LiHMDS (2.2 eq)THF-78 to 0Kinase Inhibitors65-80%
Direct Amidation R-NH₂ (1.2 eq)DIPEA (3.0 eq)DMF20 to 50Factor Xa Inhibitors80-90%
Knoevenagel Ar-CHO (1.0 eq)Piperidine (0.2 eq)EtOH80 (Reflux)Thiazole Acrylates70-85%

References

  • NextSDS Chemical Database - Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS 1803591-82-3) Properties and Hazards. URL: [Link][1]

  • European Patent Office (EP 4273129 A1) - RORgammaT MODULATOR, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. (Nov 08, 2023). Details the synthesis of gem-dimethylated thiazole intermediates for autoimmune disease therapies. URL:[4]

  • United States Patent Application (US 2004/0176363 A1) - Factor Xa Inhibitors. (Mar 18, 2004). Details the synthesis of thiazole-containing amides and acetates for the treatment of thrombotic disorders. URL:

Sources

Application

Application Note: Protocol for Ester Hydrolysis of Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Introduction and Mechanistic Rationale Thiazole-containing carboxylic acids are critical building blocks in medicinal chemistry, often utilized in the synthesis of pharmaceuticals and agrochemicals due to their bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Thiazole-containing carboxylic acids are critical building blocks in medicinal chemistry, often utilized in the synthesis of pharmaceuticals and agrochemicals due to their bioisosteric properties and ability to modulate physicochemical properties [1]. The hydrolysis of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride to its corresponding free carboxylic acid, 2-(1,3-thiazol-2-yl)acetic acid, is a fundamental transformation.

Causality in Experimental Design

This protocol employs base-catalyzed hydrolysis (saponification) using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. The experimental choices are grounded in the following mechanistic realities:

  • Stoichiometry and the Hydrochloride Salt: Because the starting material is a hydrochloride salt, the first equivalent of the base is consumed entirely by the neutralization of HCl. A minimum of 2.0 equivalents (typically 2.5 to 3.0 to ensure kinetic driving force) of LiOH is required to achieve both neutralization and subsequent ester cleavage.

  • Solvent Selection (THF/MeOH/H2O): Base hydrolysis requires the hydroxide ion (aqueous) to interact with the lipophilic ester. A monophasic mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H2O) (typically in a 2:1:1 or 3:1:1 ratio) is used to ensure complete dissolution of both the organic substrate and the inorganic base salt, preventing biphasic reaction stalling[2].

  • Lithium Cation Effect: The use of LiOH over NaOH or KOH is often preferred in THF-containing solvent systems. Lithium cations coordinate effectively with THF and the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydroxide ion [3].

Materials and Reagents

Reagent / MaterialRoleEquivalents / Amount
Methyl 2-(1,3-thiazol-2-yl)acetate HClStarting Material1.0 eq (e.g., 1.0 g, 5.16 mmol)
Lithium hydroxide monohydrate (LiOH·H2O)Base / Nucleophile3.0 eq (15.48 mmol, 0.65 g)
Tetrahydrofuran (THF)Organic Co-solvent10 mL
Methanol (MeOH)Organic Co-solvent5 mL
Deionized Water (H2O)Aqueous Solvent5 mL
1M Hydrochloric Acid (HCl)Acidification AgentAs needed (to pH ~3-4)
Ethyl Acetate (EtOAc)Extraction Solvent3 x 20 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation of the Substrate Solution: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 g, 5.16 mmol) in a mixture of THF (10 mL) and MeOH (5 mL). Stir at room temperature (20-25 °C) until a uniform suspension or solution is achieved.

  • Base Addition: Dissolve LiOH·H2O (0.65 g, 15.48 mmol, 3.0 eq) in Deionized Water (5 mL). Dropwise add the aqueous LiOH solution to the organic mixture over 5 minutes.

    • Observation: The reaction may become slightly warm (exothermic neutralization of the HCl salt). The mixture should become a clear, monophasic solution.

  • Saponification: Allow the reaction mixture to stir at room temperature for 2 to 4 hours. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS until the starting material is completely consumed.

Phase 2: Work-up and Isolation
  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 35 °C to remove the majority of the volatile organic solvents (THF and MeOH). Do not evaporate to total dryness; leave the aqueous layer intact.

  • Acidification (Critical Step): Cool the remaining aqueous solution in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH of the solution reaches approximately 3 to 4.

    • Rationale: The product exists as a highly water-soluble lithium carboxylate salt. Acidification protonates the carboxylate to form the free 2-(1,3-thiazol-2-yl)acetic acid. Care must be taken not to over-acidify (pH < 2), as the basic nitrogen on the thiazole ring can become protonated, drawing the product back into the aqueous phase as a new water-soluble salt.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be triturated with cold diethyl ether or recrystallized to afford the pure 2-(1,3-thiazol-2-yl)acetic acid as a solid.

Experimental Workflow Visualization

HydrolysisWorkflow SM Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Starting Material) Solvation Dissolve in THF/MeOH (Organic Phase) SM->Solvation Base Add Aqueous LiOH (3.0 eq) Neutralization & Hydrolysis Solvation->Base Stir 2-4h at RT Evap Concentrate in vacuo (Remove THF/MeOH) Base->Evap LC-MS/TLC confirms completion Acidify Acidify with 1M HCl to pH 3-4 (Ice Bath 0-5 °C) Evap->Acidify Aqueous layer remains Extract Extract with EtOAc & Wash with Brine Acidify->Extract Forms free carboxylic acid Product 2-(1,3-thiazol-2-yl)acetic acid (Final Product) Extract->Product Dry over Na2SO4 & Evaporate

Figure 1: Step-by-step workflow for the base-catalyzed ester hydrolysis and isolation of thiazole acetic acid.

References

  • MDPI. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Retrieved from[Link]

  • Common Organic Chemistry. Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF. Retrieved from [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, working with thiazole-acetate derivatives often presents a dual challenge: managing the stability provided by the hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, working with thiazole-acetate derivatives often presents a dual challenge: managing the stability provided by the hydrochloride salt while precisely controlling the highly reactive active methylene group.

This guide is designed to move beyond basic protocols. Here, we break down the thermodynamic and kinetic causality behind common reaction failures—such as ester hydrolysis and incomplete deprotonation—and provide self-validating methodologies to maximize your synthetic yield.

Physicochemical Properties & Reaction Parameters

To design a high-yielding reaction, you must first account for the quantitative properties of the starting material. The table below summarizes the critical parameters that dictate base selection and solvent compatibility.

ParameterValue / CharacteristicMechanistic Impact on Yield
Chemical State Hydrochloride Salt ( HCl )Requires exactly 1.0 equivalent of base just to liberate the reactive free base. Failure to account for this is the primary cause of zero-conversion errors.
Active Methylene Flanked by thiazole & esterHighly acidic ( pKa​ ~11-13). Susceptible to targeted deprotonation by mild organic bases (e.g., Piperidine) to form a nucleophilic enolate[1].
Moisture Sensitivity High (Methyl Ester)The presence of water during basic deprotonation leads to irreversible ester hydrolysis and yield loss[2].
Electrophilicity ModerateThe free base can undergo exothermic self-condensation if the target electrophile is not introduced under controlled conditions.

Troubleshooting Guide & FAQs

Q: My Knoevenagel condensation shows unreacted starting material even after 24 hours of reflux. What is going wrong? A: The most common error when working with hydrochloride salts is miscalculating base equivalents. The first equivalent of base is entirely consumed by neutralizing the HCl . If you only use a catalytic amount of base (e.g., 0.2 eq of piperidine), the reaction will not proceed because the active methylene remains protonated and locked as an unreactive salt. You must use a stoichiometric amount of a neutralizing base plus your catalyst2[2].

Q: LC-MS analysis shows a major byproduct with a mass corresponding to the carboxylic acid. How do I prevent this? A: This indicates ester hydrolysis (loss of the methyl group). This side reaction occurs when strong, nucleophilic bases (like NaOH or KOH ) are used, or when water is present in the solvent. To improve yield, strictly use anhydrous solvents and switch to non-nucleophilic organic bases (like DIPEA) or mild anhydrous inorganic bases (like K2​CO3​ ) 2[2].

Q: How does the choice of solvent impact the active methylene's reactivity? A: Protic solvents like ethanol facilitate proton transfer and stabilize the enolate intermediate, which is why the ethanol/piperidine system is the gold standard for Knoevenagel condensations 3[3]. However, if you are performing an alkylation (e.g., with an alkyl halide), aprotic polar solvents like DMF or Acetonitrile are superior as they leave the enolate "naked" and highly nucleophilic.

Step-by-Step Methodology: Optimized Knoevenagel Condensation

Objective: Maximize yield by mechanistically separating the neutralization step from the catalytic deprotonation step.

  • Neutralization (Free-Basing): Suspend Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride ( 1.00 eq ) in anhydrous ethanol. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) ( 1.05 eq ).

    • Causality: DIPEA neutralizes the HCl salt without attacking the methyl ester. A slight excess ensures complete liberation of the free base, preventing starting material recovery issues.

  • Catalyst Initiation: Add Piperidine ( 0.10−0.20 eq ) to the mixture.

    • Causality: Piperidine acts as a specific organic catalyst to deprotonate the active methylene group, forming the reactive enolate required for nucleophilic attack 1[1].

  • Electrophile Addition: Slowly add the target aldehyde ( 1.00 eq ) dropwise.

    • Causality: Slow addition prevents rapid exothermic spikes that can drive unwanted dimerization of the active methylene compound.

  • Condensation & Dehydration: Heat the reaction to reflux (approx. 78 °C) for 2 to 4 hours.

    • Causality: Heat drives the dehydration step of the condensation, pushing the equilibrium toward the final alkene product 1[1].

  • Anhydrous Workup: Concentrate the solvent under reduced pressure. Partition between Ethyl Acetate and saturated aqueous NH4​Cl .

    • Causality: A slightly acidic quench protonates any remaining base and prevents late-stage ester hydrolysis during the aqueous wash.

Mechanistic Reaction Workflow

The following diagram illustrates the critical pathways and competing side reactions during the activation of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride.

G SM Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Stable Storage Form) FB Free Base (Reactive Intermediate) SM->FB 1.0 eq Base (Neutralization) EN Enolate / Active Methylene (Nucleophile) FB->EN Catalytic Base (Deprotonation) HY Hydrolyzed Byproduct (Yield Loss) FB->HY H2O / Strong Base (Ester Hydrolysis) EN->HY Aqueous Quench (If unreacted) PR Target Adduct (e.g., Knoevenagel Product) EN->PR Electrophile (e.g., Aldehyde)

Workflow of Methyl 2-(1,3-thiazol-2-yl)acetate activation and competing side reactions.

References

  • Title: Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents Source: NIH / PMC URL
  • Title: Technical Support Center: Ethyl Thiazol-2-ylglycinate Reaction Optimization Source: BenchChem URL
  • Title: Development of a Novel Fluorophore for Real-Time Biomonitoring System Source: PLOS One URL

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Welcome to the technical support and troubleshooting guide for Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride . As a specialized reagent in pharmaceutical synthesis, this compound presents unique handling and storage c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride . As a specialized reagent in pharmaceutical synthesis, this compound presents unique handling and storage challenges. Its degradation is not a random event but a predictable chemical cascade driven by its inherent structural vulnerabilities: the extreme hygroscopicity of the hydrochloride salt, the lability of the ester linkage, and the electronic effects of the thiazole ring.

This guide provides mechanistic insights, diagnostic FAQs, and self-validating recovery protocols to secure your synthetic workflows.

Mechanistic Cascade: Why Degradation Occurs

To troubleshoot degradation, we must first understand the causality behind it. The breakdown of this compound is a three-step sequential failure:

  • Moisture Scavenging (Deliquescence): Hydrochloride salts possess high lattice energies but are highly susceptible to moisture uptake due to the strong hydrogen-bonding capability of the chloride ion[1].

  • Microenvironmental Hydrolysis: The absorbed water dissolves the HCl salt within the crystal lattice, creating a highly acidic microenvironment[2]. This low micro-pH catalyzes the rapid cleavage of the methyl ester, yielding the intermediate 2-(1,3-thiazol-2-yl)acetic acid .

  • Zwitterionic Decarboxylation: The resulting free acid is profoundly unstable. Because the carboxylic acid group is positioned beta to the imine-like nitrogen of the thiazole ring, it forms a zwitterion that readily undergoes spontaneous, first-order decarboxylation. The loss of CO2​ yields the volatile and final degradant, 2-methylthiazole .

DegradationPathway A Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Intact Salt) B Moisture Absorption (Deliquescence) A->B Atmospheric H2O C Acid-Catalyzed Ester Hydrolysis B->C Micro-pH drop D 2-(1,3-thiazol-2-yl)acetic acid (Unstable Intermediate) C->D + H2O, - MeOH E Zwitterionic Decarboxylation D->E Spontaneous F 2-Methylthiazole + CO2 (Final Degradants) E->F - CO2 Gas

Fig 1. Sequential degradation pathway from moisture absorption to decarboxylation.

Troubleshooting FAQs

Q1: Upon opening a sealed storage vial, I noticed a distinct pressure release and a solvent-like, amine odor. What happened? A: The pressure release is carbon dioxide gas, and the odor is 2-methylthiazole. This confirms that your batch has undergone complete hydrolysis followed by decarboxylation. The presence of gas is a definitive diagnostic marker that the ester linkage has failed entirely. Action: The batch cannot be salvaged and must be discarded.

Q2: My powder has transformed into a sticky, clumped mass, but HPLC shows 92% purity. Can I just dry it in a vacuum oven? A: No. The physical clumping indicates deliquescence—the compound has absorbed sufficient atmospheric moisture to dissolve into its own hydration shell, a common issue for hygroscopic pharmaceutical raw materials[3]. Because the purity is still >90%, the ester hydrolysis is in its early stages. However, applying vacuum and heat to a wet HCl salt will drastically accelerate the acid-catalyzed hydrolysis. Action: You must recover this batch using the Free-Base Recovery Protocol (Section 4) to chemically strip the moisture and acid degradants before re-precipitating the anhydrous salt.

Q3: How do we optimize storage to prevent this cascade? A: The primary vector for degradation is water, not temperature alone. Store the compound at -20°C in a tightly sealed amber vial backfilled with an inert gas (Argon or Nitrogen). Place the primary vial inside a secondary container filled with indicating silica gel to maintain a 0% relative humidity environment.

Quantitative Impact of Storage Conditions

The table below summarizes the causality between humidity, micro-pH, and the resulting degradation kinetics.

Storage ConditionRelative Humidity (RH)Microenvironmental pHDegradation Rate (%/month)Primary Degradant Observed
25°C, Open Air60%Highly Acidic (<2.0)> 15.0%2-Methylthiazole
25°C, Desiccator< 5%Acidic (~3.0)1.2%2-(1,3-Thiazol-2-yl)acetic acid
-20°C, Argon0%Neutral (Solid State)< 0.1%None (Stable)

Self-Validating Experimental Protocols

Protocol A: Analytical Diagnostic Workflow (HPLC & Karl Fischer)

Causality & Self-Validation: To accurately diagnose the extent of ester hydrolysis versus decarboxylation, you must measure both water content and chromatographic purity. By spiking the sample with a known standard of 2-methylthiazole, the method self-validates its stability-indicating power by confirming the retention time of the ultimate degradant.

  • Moisture Quantification: Perform a Karl Fischer (KF) titration on a 50 mg sample. Causality: KF specifically quantifies the trapped moisture burden that drives hydrolysis. A moisture content >0.5% indicates compromised storage.

  • Sample Preparation: Prepare a 1 mg/mL sample solution in anhydrous Acetonitrile. Crucial: Do not use water or methanol as the diluent, as these can induce further solvolysis in the vial prior to injection.

  • Chromatography: Run a gradient Reverse-Phase HPLC (C18 column, 0.1% TFA in Water/Acetonitrile).

  • Self-Validation Spike: Co-inject a reference standard of 2-methylthiazole. If the major degradant peak aligns perfectly with the standard, complete decarboxylation is confirmed.

Protocol B: Free-Base Recovery and Anhydrous Re-Salting

Causality & Self-Validation: This protocol leverages the pKa differences between the intact ester and the acid degradant. By adjusting the aqueous phase to pH 8, the 2-(1,3-thiazol-2-yl)acetic acid degradant is converted to a highly water-soluble sodium salt. The intact methyl ester remains uncharged and partitions exclusively into the dichloromethane (DCM) layer. This phase separation acts as a self-validating purification step—if the organic layer is isolated correctly, the acid degradant is entirely eliminated.

  • Dissolution: Suspend the degraded Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride in a 1:1 mixture of Dichloromethane (DCM) and chilled Deionized Water.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring vigorously until the aqueous layer reaches pH 8. Causality: This neutralizes the HCl salt to free-base the ester and ionizes the acid degradant.

  • Phase Separation: Transfer to a separatory funnel and allow the phases to separate. Drain the lower DCM layer into a clean flask.

  • Extraction: Extract the remaining aqueous layer with one additional volume of DCM. Combine the DCM organic layers and discard the aqueous layer (which contains the degradant).

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water, then filter.

  • Re-Salting: Cool the filtrate to 0°C in an ice bath. Slowly add 1.05 equivalents of 4M HCl in Dioxane under an Argon atmosphere. Causality: Using anhydrous HCl in dioxane prevents the re-introduction of moisture while precipitating the purified hydrochloride salt.

  • Isolation: Filter the resulting white crystalline precipitate, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

RecoveryWorkflow S1 Dissolve impure batch in DCM / H2O S2 Add NaHCO3 (aq) Adjust to pH 8 S1->S2 S3 Phase Separation S2->S3 Aq Aqueous Layer (Contains Acid Degradant) S3->Aq Discard Org Organic Layer (DCM) (Contains Intact Ester) S3->Org Retain S4 Dry over Na2SO4 & Filter Org->S4 S5 Add 4M HCl in Dioxane at 0°C S4->S5 S6 Crystallize, Filter & Vacuum Dry S5->S6 Pure Anhydrous Salt

Fig 2. Liquid-liquid extraction and re-salting workflow for recovering degraded batches.

Sources

Troubleshooting

Technical Support Center: Base Selection &amp; Deprotonation Workflows for Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Welcome to the Technical Support Center. Deprotonating Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride presents a dual-challenge for synthetic chemists: you must first neutralize the hydrochloride salt without destroyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Deprotonating Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride presents a dual-challenge for synthetic chemists: you must first neutralize the hydrochloride salt without destroying the sensitive methyl ester, and subsequently deprotonate the highly active α -methylene group without triggering self-condensation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure clean enolate generation for your downstream drug development workflows.

Mechanistic Workflow & Logical Relationships

The following diagram illustrates the critical reaction pathways. Selecting the wrong base at any node will irreversibly divert your material into degradation pathways.

G A Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Protonated Salt) B Free Base (Neutralized Intermediate) A->B NaHCO3 (aq), 0°C (Salt Neutralization) E Degradation / Side Reactions (Hydrolysis, Transesterification) A->E NaOH (aq), RT (Ester Hydrolysis) C Kinetic Enolate (Quantitative Yield) B->C LDA, -78°C (Irreversible Deprotonation) D Thermodynamic Enolate (Equilibrium Yield) B->D NaOMe / MeOH, RT (Reversible Deprotonation) B->E NaOEt / EtOH (Transesterification) C->E Slow Addition / Excess Ester (Claisen Condensation)

Fig 1: Deprotonation workflow and side-reaction pathways for thiazole acetate derivatives.

Base Selection Matrix

To prevent yield loss, base selection must be strictly matched to the specific stage of the workflow.

Base ReagentWorkflow StageEquivalentsOperating TempPrimary Risk / CausalityRecommendation
NaHCO₃ (aq) Neutralization1.05 - 1.100°C to RTCO₂ evolution; mild enough to prevent ester cleavage.Highly Recommended
NaOH (aq) Neutralization>1.00RTHydroxide acts as a nucleophile, causing rapid saponification.Do Not Use
LDA (in THF) Enolization1.05 (from free base)-78°CIrreversible deprotonation; prevents Claisen condensation.Recommended
NaOMe (in MeOH) Enolization1.10 - 1.500°C to RTReversible; enolate can attack unreacted ester.Niche Use Only
NaOEt (in EtOH) Enolization1.10 - 1.500°C to RTEthoxide acts as a nucleophile, converting methyl to ethyl ester.Do Not Use

Troubleshooting Guide

Q: Why am I recovering the carboxylic acid instead of my alkylated methyl ester? A: This is a classic case of saponification (ester hydrolysis)[1]. When neutralizing the hydrochloride salt, researchers sometimes default to strong aqueous bases like NaOH or KOH. The hydroxide ion is a strong nucleophile and will attack the methyl ester carbonyl, cleaving it to the carboxylic acid. Solution: Always use a mild, non-nucleophilic aqueous base like saturated sodium bicarbonate (NaHCO₃) for the initial free-basing step.

Q: My LC-MS shows a mixture of methyl and ethyl esters after enolization. What caused this? A: This phenomenon is known as transesterification[1]. If you attempt to form the thermodynamic enolate of a methyl ester using sodium ethoxide (NaOEt) in ethanol, the ethoxide anion will attack the ester carbonyl, displacing methoxide and forming the ethyl ester. Solution: The alkoxide base must always match the ester moiety. For Methyl 2-(1,3-thiazol-2-yl)acetate, you must strictly use sodium methoxide (NaOMe) in methanol.

Q: I added 1.1 equivalents of LDA to the hydrochloride salt, but my downstream alkylation failed completely. Why? A: Stoichiometric mismatch. The starting material contains a protonated thiazole nitrogen (pKa ~2.5)[2]. When you add LDA, the first equivalent is immediately consumed in an acid-base reaction to neutralize the HCl salt, leaving no LDA to deprotonate the active α -methylene (pKa ~13-15)[3]. Solution: Perform a biphasic free-basing step first to isolate the neutral ester before subjecting it to LDA.

Q: I am seeing significant amounts of a dimerized product (Claisen condensation). How do I prevent this? A: Claisen self-condensation occurs when the generated enolate acts as a nucleophile and attacks the carbonyl of an unreacted ester molecule. This happens when enolate formation is slow or reversible. Solution: Use a strong, sterically hindered base like LDA at -78°C to ensure rapid, irreversible kinetic enolate formation[3]. Crucially, employ an inverse addition technique (adding the ester to the base) to keep the concentration of unreacted ester near zero.

Step-by-Step Experimental Protocols

Protocol A: Biphasic Neutralization (Free-Basing)

Objective: Cleanly remove the HCl salt without hydrolyzing the methyl ester.

  • Suspension: Suspend Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 eq) in dichloromethane (DCM) (10 mL/g) and cool to 0°C using an ice bath.

  • Base Addition: Slowly add saturated aqueous NaHCO₃ (1.1 eq) dropwise.

    • Causality: Slow addition controls the rate of CO₂ gas evolution. The 0°C temperature suppresses any background ester hydrolysis.

  • Self-Validation: Stir for 15 minutes, then verify the aqueous layer pH is ~7.5-8.0 using pH paper. If acidic, add additional NaHCO₃ until neutralized.

  • Extraction: Transfer to a separatory funnel, extract the organic layer, and wash the aqueous layer with an additional portion of DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C.

    • Causality: Thiazole acetates can undergo spontaneous aerobic oxidation to glycolates if left exposed to air and heat for prolonged periods[4]. Proceed immediately to Protocol B.

Protocol B: Kinetic Enolate Formation & Alkylation

Objective: Irreversibly generate the lithium enolate for C-C bond formation.

  • Base Preparation: In an oven-dried, Ar-flushed Schlenk flask, add anhydrous THF (5 mL/mmol) and diisopropylamine (1.15 eq). Cool to -78°C.

  • LDA Generation: Add n-Butyllithium (1.10 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Inverse Addition: Dissolve the free-based Methyl 2-(1,3-thiazol-2-yl)acetate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA at -78°C over 15 minutes.

    • Causality: Adding the ester to the base ensures the base is always in excess, instantly forming the enolate and preventing Claisen self-condensation[3].

  • Enolization: Stir for 30 minutes at -78°C to ensure complete enolization.

  • Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise. Maintain at -78°C for 1 hour, then allow to slowly warm to room temperature.

  • Quench (Self-Validation): Quench the reaction by adding saturated aqueous NH₄Cl. This destroys unreacted LDA and protonates any unreacted enolate, locking the reaction state and preventing side reactions during workup. Extract with ethyl acetate, dry, and purify.

Frequently Asked Questions (FAQs)

Q: Can I use LiHMDS instead of LDA? A: Yes. LiHMDS (Lithium hexamethyldisilazide) is slightly less basic than LDA but is often sufficient for deprotonating the highly activated α -methylene of thiazole acetates. It is also commercially available as a stable solution, which can improve batch-to-batch reproducibility.

Q: Is the free base stable for long-term storage? A: No. The free base of Methyl 2-(1,3-thiazol-2-yl)acetate is prone to aerobic oxidation at the α -position, forming a hydroxylated glycolate derivative over time[4]. It is highly recommended to perform the neutralization step immediately prior to enolization. If storage is unavoidable, store it neat, under argon, at -20°C.

References

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. Retrieved from:[Link]

  • Reddit r/Chempros. Bases to promote enolate formation. Retrieved from:[Link]

  • MDPI. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Retrieved from:[Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Welcome to the Technical Support Center for thiazole-acetate building blocks. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of Methyl 2-(1,3-thiazol-2-yl)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiazole-acetate building blocks. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3). While this is a highly versatile active methylene compound, it is notoriously prone to three major side reactions: spontaneous decarboxylation, N-alkylation, and self-condensation.

This guide is designed to explain the chemical causality behind these failures and provide self-validating protocols to ensure high-yielding, regioselective transformations.

Part 1: Mechanistic Overview of Side Reactions

To prevent side reactions, you must first understand the electronic environment of the molecule. The methylene group is flanked by an electron-withdrawing methyl ester and a thiazole ring. The imine-like nitrogen (C=N) of the thiazole acts as a powerful electron sink.

If the methyl ester is inadvertently hydrolyzed to a carboxylic acid, the molecule transforms into a pseudo-beta-keto acid. Because the thiazole ring can stabilize the resulting carbanion, the free acid undergoes rapid, [1].

degradation A Methyl 2-(1,3-thiazol-2-yl)acetate (Active Methylene) B Ester Hydrolysis (Aqueous Base / Heat) A->B C 2-(1,3-thiazol-2-yl)acetic acid (Beta-Keto Acid Equivalent) B->C D Spontaneous Decarboxylation (-CO2) C->D E 2-Methylthiazole (Volatile Side Product) D->E

Fig 1: Ester hydrolysis leading to spontaneous decarboxylation into 2-methylthiazole.

Part 2: Troubleshooting FAQs

Q1: I am losing all my material during the initial free-basing of the hydrochloride salt. What is happening?

Cause: You are likely using an aqueous base (like NaOH or KOH) at room temperature or higher. The combination of water, high pH, and the activated ester leads to rapid ester hydrolysis. As shown in the mechanism above, the resulting 2-(1,3-thiazol-2-yl)acetic acid immediately decarboxylates[1]. The product, 2-methylthiazole, is highly volatile and is often lost during solvent evaporation. Solution: Perform a strictly non-aqueous neutralization using a mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA) in dichloromethane (DCM), or use cold, dilute aqueous NaHCO₃ with immediate extraction.

Q2: During alkylation, my LC-MS shows a highly polar mass corresponding to my product, but it's not the C-alkylated ester. Why?

Cause: You are observing N-alkylation . The thiazole nitrogen is highly nucleophilic. If you use a weak base (like K₂CO₃) that fails to completely deprotonate the active methylene, the neutral thiazole nitrogen will attack your electrophile via a Menschutkin-type reaction.[2]. Solution: You must force C-alkylation by using a strong, non-nucleophilic base (e.g., LiHMDS or NaH) to completely generate the carbanion (enolate) before introducing the electrophile. The softer carbanion will preferentially attack the electrophile.

workflow Start HCl Salt Neutralization Base Select Base for Alkylation Start->Base WeakBase Weak Base (e.g., K2CO3) Incomplete Deprotonation Base->WeakBase StrongBase Strong Base (e.g., LiHMDS) Full Enolate Generation Base->StrongBase N_Alk N-Alkylation (Thiazolium Salt) SIDE REACTION WeakBase->N_Alk Electrophile attacks N C_Alk C-Alkylation (Desired Enolate) TARGET PRODUCT StrongBase->C_Alk Electrophile attacks C

Fig 2: Base selection workflow dictating C-alkylation versus N-alkylation pathways.

Q3: I am seeing dimerization and oligomerization during enolate formation. How do I suppress this?

Cause: Claisen-type self-condensation. The fully formed enolate of one molecule is attacking the unreacted methyl ester of another molecule. Solution: Control the order of addition and temperature. Add the neutralized thiazole-acetate dropwise to a slight excess of strong base at cryogenic temperatures (-78 °C). This ensures instantaneous deprotonation, keeping the concentration of the electrophilic neutral ester near zero.

Part 3: Quantitative Data & Base Selection Matrix

Selecting the correct base and solvent system is the single most critical variable in preventing side reactions. Use the following matrix to guide your experimental design:

Base SystemSolventEnolate FormationDominant Reaction PathwayPrimary Side Reaction
Aqueous NaOH H₂O / MeOHN/AEster Hydrolysis Rapid Decarboxylation
K₂CO₃ (Solid) DMF (25 °C)Incomplete (<10%)N-Alkylation Thiazolium salt formation
NaH (60% disp.) THF (0 °C)Complete (99%)C-Alkylation Minor self-condensation
LiHMDS (1.0 M) THF (-78 °C)Complete (100%)C-Alkylation None (Optimal)

Part 4: Validated Experimental Protocols (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.

SOP 1: Non-Aqueous Free-Basing of the Hydrochloride Salt
  • Preparation: Suspend Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flame-dried flask under N₂. Cool to 0 °C using an ice bath.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.1 equiv, 11 mmol) dropwise over 5 minutes. The cloudy suspension will transition to a clear, pale-yellow solution as the free base dissolves.

  • Stirring: Stir at 0 °C for 15 minutes.

  • Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The free base should appear as a distinct, UV-active spot (Rf ~0.4). The absence of a highly polar baseline spot confirms that no ester hydrolysis has occurred.

  • Isolation: Concentrate the DCM under reduced pressure (bath temperature < 30 °C) to yield the crude free base. Proceed immediately to SOP 2.

SOP 2: Regioselective C-Alkylation (Suppression of N-Alkylation)
  • Enolate Generation: Dissolve the freshly prepared free base (1.0 equiv) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.05 equiv) over 15 minutes. The solution will turn deep red/orange, indicating the formation of the delocalized carbanion. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Validation Check: Analyze the crude organic phase via LC-MS. The desired C-alkylated product will show the expected [M+H]⁺ mass. If N-alkylation occurred, the highly polar thiazolium salt will have partitioned into the aqueous layer during the quench, resulting in an artificially low isolated yield but a highly pure organic phase.

Part 5: References

  • Title: Decarboxylation - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-(1,3-thiazol-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3)[1].

Heteroaromatic ester hydrochloride salts present a unique triad of challenges during purification: extreme solubility in polar solvents, high susceptibility to acid-catalyzed ester hydrolysis, and a tendency to undergo liquid-liquid phase separation ("oiling out") rather than true crystallization[2]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling & Solvent Strategy

Before initiating any purification workflow, it is critical to understand the causality behind solvent selection. The thiazole nitrogen is weakly basic, meaning the HCl salt is highly polar, while the methyl ester moiety is highly sensitive to nucleophilic attack.

Table 1: Solvent Compatibility & Mechanistic Rationale

Solvent / SystemCompatibilityMechanistic Rationale
Water / Aqueous Alcohols Strictly Avoid The HCl salt provides acidic protons. Heating in the presence of water will rapidly catalyze the hydrolysis of the methyl ester into 2-(1,3-thiazol-2-yl)acetic acid.
Absolute Ethanol ⚠️ Caution Hydrochloride salts often exhibit excessive solubility in absolute ethanol, leading to poor recovery yields unless an anti-solvent is introduced[3].
Anhydrous Isopropanol (IPA) Optimal (Cooling) IPA offers a steep solubility curve (high solubility at 60°C, low at 0°C), making it ideal for cooling crystallization without risking transesterification[3].
Methanol / Diethyl Ether Optimal (Anti-Solvent) Methanol dissolves the salt completely at 25°C. Diethyl ether acts as a miscible anti-solvent that forces precipitation without thermal stress[4].
Part 2: Core Purification Workflows

The selection of your purification method should be dictated by the purity of your crude material. Use the decision matrix below to select the appropriate protocol.

G Crude Crude Methyl 2-(1,3-thiazol-2-yl)acetate HCl PurityCheck Assess Crude Purity (HPLC/NMR) Crude->PurityCheck HighPurity >90% Purity Cooling Crystallization PurityCheck->HighPurity Yes LowPurity <90% Purity Anti-Solvent Crystallization PurityCheck->LowPurity No DissolveIPA Dissolve in anhydrous IPA at 60°C HighPurity->DissolveIPA DissolveMeOH Dissolve in min. anhydrous MeOH at 25°C LowPurity->DissolveMeOH Cooling Slow cooling to 0-5°C DissolveIPA->Cooling Filter Vacuum Filtration under N2 Cooling->Filter AntiSolvent Titrate with Diethyl Ether or EtOAc DissolveMeOH->AntiSolvent AntiSolvent->Filter Dry Vacuum Drying (40°C, 24h) Filter->Dry

Caption: Decision matrix for selecting the optimal recrystallization workflow based on crude purity.

Protocol A: Anti-Solvent Crystallization (For Crude Purity <90%)

Causality: This method operates entirely at room temperature, eliminating the thermal energy required for ester hydrolysis or thermal degradation[2].

  • Dissolution: Suspend 1.0 g of crude Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride in 3-5 mL of strictly anhydrous methanol at 25°C. Stir until a clear solution is achieved.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble inorganic salts or polymerized degradation products. If the solution remains cloudy, your impurity profile contains methanol-insoluble organics.

  • Anti-Solvent Titration: Under vigorous stirring, add anhydrous diethyl ether (or ethyl acetate) dropwise[4].

  • Metastable Zone Identification: Halt the addition the exact moment a faint, persistent turbidity is observed. This indicates the solution has reached the metastable boundary.

  • Nucleation & Growth: Allow the mixture to stir undisturbed for 15 minutes to allow seed crystals to form. Once a slurry develops, slowly add an additional 10 mL of the anti-solvent over 30 minutes to drive the equilibrium toward complete precipitation.

  • Isolation: Filter the crystals via a Büchner funnel under a nitrogen blanket (to prevent moisture absorption). Wash with 5 mL of cold diethyl ether.

Protocol B: Slow Cooling Crystallization (For Crude Purity >90%)

Causality: Utilizes the temperature-dependent solubility curve of isopropanol (IPA) to exclude structurally similar impurities that might co-precipitate in an anti-solvent system[3].

  • Saturated Solution Preparation: Suspend 1.0 g of the crude salt in 10 mL of anhydrous IPA. Heat to 60°C under an inert atmosphere. Add IPA in 1 mL increments until complete dissolution occurs. Do not exceed 65°C to protect the ester.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath or insulate it heavily. Cool the solution at a strict rate of <0.5°C/min down to 20°C. Rapid cooling bypasses the nucleation phase and forces the compound to "oil out".

  • Aging: Once at 20°C, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter, wash with 2 mL of ice-cold IPA, and proceed to drying.

Part 3: Troubleshooting Guides & FAQs
Q1: During cooling crystallization, my product forms a viscous biphasic oil rather than crystals. How do I resolve this?

A: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the solution's supersaturation level exceeds the nucleation threshold at a temperature above the melting point of the solute in that specific solvent system[4]. For hydrochloride salts, this is almost always caused by cooling the solution too rapidly or having a high concentration of structurally similar impurities that disrupt the crystal lattice.

Resolution: Re-heat the mixture until it forms a single clear phase. Cool it at a drastically reduced rate (<0.5°C/min). When the solution reaches the metastable zone (just before the temperature where it previously oiled out), introduce 1-2 mg of pure seed crystals to bypass the energy barrier for nucleation.

G OilingOut Issue: Product 'Oils Out' Cause1 High Supersaturation / Rapid Cooling OilingOut->Cause1 Cause2 High Impurity Load OilingOut->Cause2 Fix1 Re-heat to clear solution, cool at <0.5°C/min Cause1->Fix1 Fix2 Add seed crystals at metastable zone Cause1->Fix2 Fix3 Perform charcoal filtration or silica plug Cause2->Fix3

Caption: Mechanistic troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Q2: My NMR spectra show residual methanol/ethanol, even after drying the crystals under high vacuum (0.1 mbar) at 40°C for 48 hours. Why?

A: Standard vacuum drying is ineffective here because the solvent is not merely surface-bound; it is entrapped within the crystal lattice. Hydrochloride salts frequently form solvates or trap short-chain alcohols within their crystalline framework during lattice assembly[5].

Resolution: Implement Solvent Displacement via Vacuum Hydration . Place the crystals in a vacuum oven alongside a small, open dish of distilled water. Apply a mild vacuum. The water vapor will penetrate the lattice and competitively displace the entrapped alcohol molecules[5]. After 12 hours, remove the water dish and resume standard high-vacuum drying to remove the residual moisture.

Q3: Why does my product show significant degradation into 2-(1,3-thiazol-2-yl)acetic acid after recrystallization?

A: You have inadvertently triggered acid-catalyzed ester hydrolysis. Methyl 2-(1,3-thiazol-2-yl)acetate is highly electrophilic at the carbonyl carbon. Because your compound is a hydrochloride salt, it provides an inherently acidic microenvironment. If you used a solvent that contains trace water (e.g., 95% Ethanol or non-anhydrous IPA) and applied heat, the water acts as a nucleophile, cleaving the methyl ester. Strict adherence to anhydrous solvents and inert atmospheres is non-negotiable for this molecule.

Q4: Is the purified salt hygroscopic? How should it be stored?

A: Yes. The protonated thiazole nitrogen and the chloride counterion create a highly polar ionic lattice that readily absorbs atmospheric moisture[4]. This absorbed moisture can slowly degrade the ester over time. Store the final dried product in a tightly sealed amber vial, backfilled with Argon or Nitrogen gas, and place it inside a desiccator containing an active desiccant (e.g., Drierite or silica gel).

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Optimization

Technical Support Center: Handling &amp; Troubleshooting Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride

Executive Summary: The Causality of Hygroscopicity Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3) is a highly versatile building block in pharmaceutical and agrochemical synthesis. While formulating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Causality of Hygroscopicity

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3) is a highly versatile building block in pharmaceutical and agrochemical synthesis. While formulating this compound as a hydrochloride salt significantly enhances its aqueous solubility, it introduces severe handling challenges. The electronegative chloride ion acts as a strong hydrogen bond acceptor, facilitating rapid coordination with atmospheric water molecules[1].

When exposed to ambient humidity, the salt absorbs moisture, creating a localized acidic microenvironment on the crystal surface. Because the molecule contains a methyl ester, this acidic aqueous layer catalyzes the hydrolysis of the ester into 2-(1,3-thiazol-2-yl)acetic acid and methanol[2]. Therefore, managing hygroscopicity in this compound is not just about maintaining powder flowability; it is a critical chemical stability requirement.

G A Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Dry Powder) C Hydrogen Bonding via Chloride Ion A->C B Atmospheric Moisture (H2O) B->C D Deliquescence / Caking C->D Physical Change E Ester Hydrolysis (Degradation) C->E Chemical Change

Mechanism of moisture-induced physical and chemical degradation in thiazole HCl salts.

Hygroscopicity Classification & Impact Matrix

Understanding the extent of moisture uptake is critical for establishing handling controls. Based on the 3 for hygroscopicity[3], we categorize the handling requirements below. Note: Methyl 2-(1,3-thiazol-2-yl)acetate HCl typically exhibits Class III behavior under ambient conditions (25°C, 60% RH).

Hygroscopicity ClassMoisture Uptake (% w/w)Physical State ImpactChemical ConsequenceRequired Handling Environment
Class I (Non-hygroscopic)< 0.2%Free-flowing powderStableAmbient air
Class II (Slightly)0.2% - 2.0%Minor clumpingNegligible hydrolysisFume hood, tightly sealed
Class III (Hygroscopic)2.0% - 15.0%Severe cakingModerate ester hydrolysisGlovebox / Low humidity (<20% RH)
Class IV (Deliquescent)> 15.0%Dissolves into liquidRapid degradationStrict inert atmosphere (Ar/N2)

Diagnostic Troubleshooting Guide

Issue 1: Severe Caking or Deliquescence of the Powder
  • Symptom: The powder has transformed from a free-flowing solid into a hard cake or a sticky, wet paste.

  • Root Cause: The chloride counterion has absorbed atmospheric moisture, exceeding the critical relative humidity (CRH) of the salt, leading to capillary condensation and deliquescence[1].

  • Resolution: Do not attempt to forcefully chisel or break the cake in ambient air, as the exposed surface area will rapidly absorb more moisture. Transfer the container to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or Drierite. Apply high vacuum (≤ 1 mbar) for 24-48 hours. Once dried, gently mill the solid inside a glovebox.

Issue 2: Inconsistent Reaction Yields and Stoichiometry Errors
  • Symptom: Downstream reactions show lower-than-expected yields, despite using the correct mass of the starting material.

  • Root Cause: Absorbed water artificially inflates the mass of the compound. If the powder has absorbed 10% of its weight in water, weighing 1.00 g of the bulk material only delivers 0.90 g of the active pharmaceutical ingredient, leading to inaccurate molar equivalents[2][4]. Furthermore, the water may quench moisture-sensitive reagents used in subsequent steps.

  • Resolution: Always perform a Loss on Drying (LOD) or Karl Fischer (KF) titration before critical reactions to determine the exact water content[4]. Adjust your mass calculations accordingly, or dry the material prior to use.

Issue 3: Unexplained Impurity Peaks in HPLC/NMR
  • Symptom: Appearance of a new peak with a lower retention time on reversed-phase HPLC, or the loss of the methyl singlet (~3.7 ppm) in ¹H-NMR.

  • Root Cause: Acid-catalyzed hydrolysis of the methyl ester. The absorbed water reacts with the ester group, facilitated by the acidic nature of the hydrochloride salt.

  • Resolution: If hydrolysis has occurred, the material cannot be simply dried; it is chemically degraded. Discard the degraded batch. To prevent this, store the intact material at -20°C in a sealed container backfilled with argon, and allow it to warm to room temperature before opening to prevent condensation.

Self-Validating Experimental Protocols

Protocol: Inert-Atmosphere Weighing and Stock Solution Preparation

Causality: Minimizing the time the primary container is open to the atmosphere prevents moisture ingress. Preparing a stock solution in an anhydrous solvent stabilizes the compound for immediate use and prevents weighing errors across multiple experiments[2].

  • Preparation: Ensure the glovebox maintains an inert atmosphere (Nitrogen or Argon) with H₂O levels < 5 ppm.

  • Equilibration: Transfer the sealed vial of Methyl 2-(1,3-thiazol-2-yl)acetate HCl, anhydrous solvent (e.g., dry DMF or DCM), and volumetric flasks into the glovebox antechamber. Cycle the vacuum/purge at least three times.

  • Tare and Weigh: Place a clean, dry weighing boat on the analytical balance. Tare the balance. Quickly open the compound container, dispense the required mass, and immediately reseal the primary container[2].

  • Dissolution: Transfer the weighed powder into a volumetric flask. Add a small volume of anhydrous solvent to dissolve the solid.

  • Validation Step (Self-Correction): Visually inspect the solution. A clear solution indicates complete dissolution and high purity. Any cloudiness or persistent suspension indicates the presence of insoluble hydrolyzed byproducts (thiazole acetic acid derivatives). If cloudy, abort the procedure and acquire a fresh batch.

  • Volume Adjustment: Fill the flask to the calibration mark with the anhydrous solvent. Stopper tightly and seal with Parafilm before removing from the glovebox.

G Start Assess Humidity (<20% RH?) Glovebox Transfer to Glovebox (Argon/N2) Start->Glovebox Yes Weighing Tare & Weigh in Dry Boat Start->Weighing No (Use Schlenk) Glovebox->Weighing Dissolution Dissolve in Anhydrous Solvent Weighing->Dissolution Storage Seal with Parafilm/Desiccant Dissolution->Storage

Standard operating procedure for handling and weighing highly hygroscopic HCl salts.

Frequently Asked Questions (FAQs)

Q1: Can I convert the hydrochloride salt to a free base to avoid hygroscopicity? A1: Yes. The free base of Methyl 2-(1,3-thiazol-2-yl)acetate is significantly less hygroscopic because it lacks the chloride ion that acts as a primary hydrogen bond acceptor[1]. However, the free base has poor aqueous solubility and may be an oil at room temperature. If your downstream application permits organic solvents, neutralizing the salt with a mild base (e.g., NaHCO₃) and extracting into ethyl acetate is a viable workaround.

Q2: What is the best way to store this compound long-term? A2: Store the compound in a tightly sealed, amber glass vial. Place this vial inside a secondary container (like a centrifuge tube or a Mylar bag) filled with indicating silica gel packets. Store the entire assembly in a freezer at -20°C to minimize thermal degradation and moisture permeability[2][5].

Q3: Why must I let the container reach room temperature before opening? A3: If a cold container is opened in ambient air, atmospheric moisture will immediately condense on the cold powder (similar to water droplets forming on a cold glass of water). This instantly ruins the anhydrous integrity of the salt and initiates the ester hydrolysis cascade[2].

References

  • BenchChem - Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride 2

  • Taylor & Francis - Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain 4

  • National Institutes of Health (PMC) - Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals 5

  • Semantic Scholar - Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs1

  • ACS Publications - Hydrochloride Salt of the GABAkine KRM-II-81 3

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride vs. Ethyl 2-(1,3-thiazol-2-yl)acetate

In medicinal chemistry and drug development, 1,3-thiazole-2-acetate derivatives serve as critical building blocks for synthesizing complex heterocyclic scaffolds. When selecting between Methyl 2-(1,3-thiazol-2-yl)acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and drug development, 1,3-thiazole-2-acetate derivatives serve as critical building blocks for synthesizing complex heterocyclic scaffolds. When selecting between Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride and Ethyl 2-(1,3-thiazol-2-yl)acetate , researchers must account for profound differences in physical state, steric hindrance, and storage stability. This guide provides a mechanistic comparison of their reactivity profiles, supported by experimental methodologies, to aid in rational synthetic planning.

Physicochemical Properties & Stability

To establish a baseline for experimental design, the core physicochemical properties of both reagents are summarized below. The choice of salt versus free base fundamentally alters handling and storage protocols.

PropertyMethyl 2-(1,3-thiazol-2-yl)acetate HClEthyl 2-(1,3-thiazol-2-yl)acetate
CAS Number 1803591-82-3[1]141704-11-2[2]
Physical State Solid (Hydrochloride Salt)Liquid (Free Base)
Molecular Weight 193.65 g/mol [1]171.22 g/mol [3]
Storage Stability High (Salt form protects α -carbon)Moderate (Prone to aerobic oxidation)
Electrophilicity High (Reduced steric bulk)Moderate (Increased steric bulk)

Mechanistic Reactivity Profiling

Ester Hydrolysis and Aminolysis

The reactivity of the ester carbonyl towards nucleophiles (such as water or primary amines) is fundamentally dictated by the alkyl group. Methyl esters are inherently more electrophilic and less sterically hindered than their ethyl counterparts. Consequently, direct aminolysis of the methyl ester proceeds at lower temperatures and with higher yields. The ethyl ester often requires extended heating or the use of Lewis acid catalysts (e.g., trimethylaluminum) to drive the formation of the corresponding amide.

α -Carbon Acidity and Enolization

The methylene (-CH2-) bridge flanked by the electron-withdrawing thiazole ring and the ester carbonyl is highly acidic. Both compounds readily form enolates for Knoevenagel condensations or α -alkylations. However, the operational workflows differ significantly:

  • Methyl Ester HCl: Requires at least two equivalents of base. The first equivalent neutralizes the hydrochloride salt to liberate the free base, while the second equivalent (often a stronger base like NaH or LDA) deprotonates the α -carbon.

  • Ethyl Ester (Free Base): Requires only one equivalent of base for enolization, simplifying the stoichiometry but increasing the risk of premature auto-condensation if the base is added too slowly.

Aerobic Oxidation Vulnerability

Free base thiazole-2-acetates are susceptible to spontaneous aerobic oxidation at the active methylene position. As observed in related derivatives like, exposure to atmospheric oxygen can lead to the formation of hydroxylated glycolate byproducts[4]. Storing the methyl variant as a hydrochloride salt protonates the thiazole nitrogen, electronically deactivating the ring system and significantly enhancing long-term benchtop stability.

Reactivity M Methyl Ester HCl (Stable Salt) Base Neutralization (+1 eq Base) M->Base Base addition E Ethyl Ester (Free Base Liquid) EnolateE Enolate Formation (Moderate) E->EnolateE Deprotonation AmideE Aminolysis (Lower Reactivity) E->AmideE Nucleophilic Attack Ox Aerobic Oxidation (Glycolate Formation) E->Ox Air Exposure EnolateM Enolate Formation (Fast) Base->EnolateM Deprotonation AmideM Aminolysis (High Reactivity) Base->AmideM Nucleophilic Attack

Fig 1. Reactivity pathways of methyl (HCl salt) vs ethyl (free base) thiazole-2-acetates.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step so researchers understand why specific actions are taken.

Protocol A: Base-Mediated α -Alkylation of Methyl 2-(1,3-thiazol-2-yl)acetate HCl

Objective: To safely liberate the free base in situ and generate the enolate for electrophilic trapping.

  • Preparation: Suspend 1.0 mmol of [1] in 5 mL of anhydrous THF under an inert argon atmosphere at 0 °C.

  • Neutralization: Dropwise add 1.05 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality & Validation: DIPEA neutralizes the HCl. The visual transition from a cloudy suspension to a clear solution confirms the successful liberation of the free base.

  • Enolization: Slowly add 1.1 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes at 0 °C.

    • Causality & Validation: Hydrogen gas evolution serves as a self-validating, visual indicator of active enolate formation.

  • Alkylation: Add 1.2 mmol of the desired alkyl halide (e.g., benzyl bromide) and allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl to protonate any unreacted enolate, followed by ethyl acetate extraction.

Workflow Step1 Step 1: Solubilization Methyl Ester HCl in THF Step2 Step 2: Neutralization Add 1.05 eq DIPEA Step1->Step2 Step3 Step 3: Enolization Add 1.1 eq NaH Step2->Step3 Step4 Step 4: Alkylation Add Electrophile Step3->Step4 Step5 Step 5: Quench NH4Cl (aq) & Extract Step4->Step5

Fig 2. Workflow for the base-mediated alpha-alkylation of the methyl ester HCl salt.

Protocol B: Direct Aminolysis of Ethyl 2-(1,3-thiazol-2-yl)acetate

Objective: To synthesize an amide directly from the free base ethyl ester.

  • Preparation: Dissolve 1.0 mmol of [2] in 3 mL of absolute ethanol.

  • Amine Addition: Add 3.0 mmol of the target primary amine.

    • Causality: A stoichiometric excess of amine is required to drive the equilibrium forward, compensating for the lower electrophilicity of the ethyl ester compared to the methyl ester.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 12-16 hours.

    • Validation: Monitor via TLC or LC-MS. The disappearance of the less polar ester spot confirms completion. If the reaction stalls, the addition of a catalytic amount of sodium ethoxide (NaOEt) can accelerate the acyl substitution.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

References

  • methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride_1803591-82-3 Source: MDFCW Chemical Catalog URL:[Link]

  • Ethyl 2-(thiazol-2-yl)acetate_141704-11-2 Source: Hairui Chemical URL:[Link]

  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate Source: MDPI - Molbank URL:[Link]

  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS Source: Chemistry of Heterocyclic Compounds (Chimica Techno) URL:[Link]

Sources

Comparative

HPLC Method Development and Validation for Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride Purity: A Comparative Guide

Introduction: The Analytical Challenge Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a highly polar, basic heterocyclic building block frequently utilized in pharmaceutical synthesis. Analyzing its purity presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a highly polar, basic heterocyclic building block frequently utilized in pharmaceutical synthesis. Analyzing its purity presents a classic chromatographic challenge. The protonated thiazole nitrogen (pKa ~2.5) induces severe secondary interactions with unreacted, acidic surface silanols on traditional silica-based stationary phases. Furthermore, the methyl ester is susceptible to hydrolysis at extreme pH levels, forming 2-(1,3-thiazol-2-yl)acetic acid.

To achieve a self-validating, robust assay, chromatographers must move beyond generic methods and engineer a separation system that balances analyte retention, peak symmetry, and chemical stability.

Mechanistic Insights: Column Chemistry Selection

Standard Reversed-Phase (RP) HPLC relies purely on hydrophobic partitioning. When analyzing highly polar salts like our target analyte on a standard C18 column, the molecule elutes near the void volume. Worse, residual silanols act as cation-exchangers, dragging the basic analyte and causing severe peak tailing ( [10]).

To overcome this, we must evaluate alternative retention mechanisms:

  • Standard C18 (Alkyl Phase) : Prone to phase collapse in highly aqueous environments and exhibits strong silanol activity.

  • Polar-Embedded C18 : Incorporates a polar functional group (e.g., amide, carbamate) into the alkyl chain near the silica surface. This creates a virtual water layer that shields the basic analyte from residual silanols, ensuring symmetrical peaks even in 100% aqueous mobile phases ( [2]).

  • HILIC (Hydrophilic Interaction Liquid Chromatography) : Utilizes a polar stationary phase with a highly organic mobile phase (>70% Acetonitrile). Retention is driven orthogonally by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase ([8]).

ColumnSelection Start Analyte: Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Polar, Basic Salt) StandardC18 Standard C18 RP-HPLC Start->StandardC18 Eval1 Adequate Retention & Peak Shape? StandardC18->Eval1 Fail1 No: Early Elution & Tailing (Silanol Interactions) Eval1->Fail1 No Alt1 Polar-Embedded C18 (Shielded Silanols) Fail1->Alt1 Alt2 HILIC Mode (Orthogonal Retention) Fail1->Alt2 Opt Buffer Optimization (pH 3.0 - 4.5) Alt1->Opt Alt2->Opt

Decision matrix for polar basic analyte HPLC method development.

Comparative Experimental Data

To objectively determine the optimal chemistry, we compared three columns under their respective ideal mobile phase conditions. The critical pair for resolution ( Rs​ ) was the parent molecule and its primary hydrolysis degradation product, 2-(1,3-thiazol-2-yl)acetic acid.

Chromatographic ParameterStandard C18 (e.g., ZORBAX Eclipse)Polar-Embedded C18 (e.g., XTerra MS)HILIC (e.g., XBridge HILIC)
Retention Time ( tR​ ) 1.2 min (Poor retention)4.8 min (Optimal) 6.5 min (Strong retention)
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.1 (Symmetrical) 1.3 (Slight tailing)
Theoretical Plates ( N ) < 2,000> 10,000 > 8,000
Resolution ( Rs​ ) 0.8 (Co-elution)3.5 (Baseline separation) 2.8 (Good separation)
Aqueous Stability Prone to phase collapseHighly stable (100% aqueous) Requires >70% organic

Optimized Method Protocol (Polar-Embedded RP-HPLC)

Causality Check: Why pH 3.5? A mobile phase pH of 3.5 is mildly acidic, which minimizes ester hydrolysis (which accelerates at pH > 7 or pH < 2) while keeping the thiazole nitrogen (pKa ~2.5) fully protonated for consistent retention.

1. System Preparation

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (The formate buffer provides excellent ionic strength to mask any remaining silanol activity).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

2. Column Equilibration

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible partitioning).

  • Equilibrate the system at 95% A / 5% B until the baseline and system pressure are completely stable.

3. Sample Preparation

  • Diluent: 95% Water / 5% Acetonitrile.

  • Causality Check: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch induced peak distortion (fronting/splitting).

  • Concentration: Dissolve Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride to a working concentration of 0.5 mg/mL.

4. Gradient Elution Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus and retain the polar analyte).

  • 2.0 - 10.0 min: 5% 60% B (Linear gradient to elute strongly retained hydrophobic synthesis impurities).

  • 10.0 - 12.0 min: 60% B (Column wash step).

  • 12.0 - 15.0 min: 5% B (Re-equilibration to initial conditions).

5. Detection

  • Wavelength: UV at 254 nm (Optimal absorption for the thiazole chromophore).

Method Validation (ICH Q2(R2) Compliance)

To ensure this protocol is a self-validating system ready for Quality Control (QC) environments, it must be validated according to the latest[4].

Validation Phase1 Method Optimization (System Suitability) Spec Specificity (Peak Purity via PDA/MS) Phase1->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Approve Validated Method Ready for QC Rob->Approve

Sequential validation workflow per ICH Q2(R2) guidelines.

Specificity

Inject the blank (diluent), the target analyte, and a sample spiked with the known hydrolysis impurity (2-(1,3-thiazol-2-yl)acetic acid). Use a Photodiode Array (PDA) detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. The active peak must be spectrally homogeneous, proving no hidden co-eluting impurities exist.

Linearity & Range

Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (0.5 mg/mL). Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , with the y-intercept ≤2.0% of the 100% response.

Accuracy (Recovery)

Spike known amounts of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride into a synthetic placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)

Perform six replicate injections of the 100% standard preparation on Day 1 (Repeatability). Have a second analyst prepare fresh solutions and run the sequence on a different HPLC system on Day 2 (Intermediate Precision).

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% for both datasets.

Robustness

Utilize a Design of Experiments (DoE) approach to deliberately perturb critical method parameters:

  • Buffer pH ( ±0.2 units)

  • Column Temperature ( ±5∘ C)

  • Flow Rate ( ±0.1 mL/min)

  • Acceptance Criteria: System suitability parameters (Resolution ≥2.0 , Tailing Factor ≤1.5 ) must remain acceptable across all variations, proving the method's resilience in routine use.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions.[Link]

  • A Review on Method Development by HPLC. SciSpace / Typeset.io.[Link]

Validation

Benchmarking Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride in Suzuki-Miyaura Cross-Coupling

Executive Summary Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS 1803591-82-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. Featuring both a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS 1803591-82-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. Featuring both a heteroaromatic thiazole core and an active methylene group, it serves as a critical precursor for late-stage functionalization. This guide objectively benchmarks its performance against alternative thiazole isomers and free-base forms, providing self-validating experimental protocols for its application in Suzuki-Miyaura cross-coupling workflows.

Mechanistic Overview & Causality

To utilize Methyl 2-(1,3-thiazol-2-yl)acetate in a Suzuki-Miyaura cross-coupling as an electrophile, the thiazole ring must first undergo halogenation. The ester group at the 2-position inductively influences the electron density of the heteroaromatic system, directing electrophilic aromatic substitution (such as bromination) highly regioselectively to the C-5 position[1].

The Causality of the Hydrochloride Salt: Why source the hydrochloride salt instead of the free base? The active methylene group—flanked by the electron-withdrawing thiazole ring and the ester carbonyl—makes the free base highly reactive. Over time, the free base is prone to auto-condensation and oxidative degradation on the benchtop. The hydrochloride salt protonates the thiazole nitrogen (which has a baseline pKa of ~2.5)[2]. This protonation severely withdraws electron density from the ring, deactivating the adjacent methylene group and creating a self-validating storage system that remains indefinitely stable at room temperature.

Workflow Start Methyl 2-(1,3-thiazol-2-yl)acetate HCl (Stable Precursor) Neut Neutralization (+ 1.0 eq Base) Start->Neut Step 1 Brom Electrophilic Bromination (NBS, DMF) Neut->Brom Step 2 Inter 5-Bromo Intermediate (Electrophile) Brom->Inter Regioselective C-5 Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2, Base) Inter->Suzuki Step 3 Product 5-Aryl-Thiazole Derivative (Target Scaffold) Suzuki->Product Cross-Coupling

Fig 1. Workflow from thiazole HCl salt to 5-aryl cross-coupled product.

Benchmarking Analysis

When designing a synthetic route to biaryl-thiazole scaffolds, researchers must select the optimal positional isomer and salt form. Table 1 outlines the comparative performance of these building blocks.

Table 1: Benchmarking Thiazole Acetate Building Blocks

Building BlockShelf StabilityBase Req. (Coupling)Regioselectivity (Halogenation)Relative Oxidative Addition Rate
Methyl 2-(1,3-thiazol-2-yl)acetate HCl Excellent (>2 years)+1.0 eq (for neutralization)Strictly C-5 High (Electron-deficient core)
Methyl 2-(1,3-thiazol-2-yl)acetate (Free Base)Poor (Auto-condenses)StandardStrictly C-5High
Methyl 2-(thiazol-4-yl)acetateModerateStandardMixed (C-2 and C-5)Moderate (Steric hindrance at C-5)
Methyl 2-(thiazol-5-yl)acetateModerateStandardStrictly C-2Low (C-2 C-H bond competes)

Key Insight: While the HCl salt requires an additional equivalent of base during the initial reaction step to liberate the free amine, its superior shelf stability and strict C-5 regiocontrol make it the superior choice for scalable drug development[1].

Experimental Protocols

The following self-validating protocols detail the two-step sequence to achieve a Suzuki-Miyaura coupling using the title compound.

Protocol A: In Situ Neutralization and Regioselective C-5 Bromination

To utilize the substrate in a cross-coupling, it must be converted into an aryl halide.

  • Preparation: Suspend Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Neutralization: Add anhydrous K₂CO₃ (1.05 eq) and stir at room temperature for 15 minutes.

    • Causality: Failure to neutralize the salt will inhibit the subsequent electrophilic bromination, as the protonated thiazole ring is too electron-poor to react with the bromonium ion.

  • Bromination: Cool the mixture to 0 °C. Slowly add N-Bromosuccinimide (NBS) (1.0 eq) in portions.

  • Isolation: Stir for 2 hours, then quench with ice water. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask, combine the 5-bromo intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and water (0.1 M concentration).

    • Causality: 1,4-Dioxane provides optimal solvation for the organic reactants[3], while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex necessary for transmetalation[4].

  • Degassing: Sparge the biphasic mixture with N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Heat the mixture to 80 °C for 6–8 hours[5].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the organic layer via silica gel chromatography to isolate the 5-aryl-thiazole product.

References

  • [2] Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. Available at:[Link]

  • [1] Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters - ACS Publications. Available at:[Link]

  • [4] Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - NIH. Available at:[Link]

  • [5] Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters - ACS Publications. Available at:[Link]

  • [3] Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. Available at:[Link]

Sources

Comparative

High-Performance Spectroscopic Validation Methods for Methyl 2-(1,3-thiazol-2-yl)acetate Hydrochloride Synthesis: A Comparative Guide

Validating the synthesis of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS 1803591-82-3) requires precise analytical control. As a critical thiazole-based building block in medicinal chemistry, confirming its este...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the synthesis of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS 1803591-82-3) requires precise analytical control. As a critical thiazole-based building block in medicinal chemistry, confirming its esterification, ring integrity, and stoichiometric salt formation is paramount .

As drug development pipelines accelerate, analytical scientists must move beyond simple identification and implement self-validating, . This guide objectively compares the three primary spectroscopic platforms—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—detailing the causality behind experimental choices and providing robust protocols for immediate laboratory implementation.

The Analytical Challenge: Validating CAS 1803591-82-3

The synthesis typically involves the esterification of 2-(1,3-thiazol-2-yl)acetic acid followed by treatment with anhydrous HCl. The analytical procedure must successfully resolve three critical quality attributes:

  • Salt State Confirmation: Differentiating the free base from the hydrochloride salt.

  • Ester Integrity: Ensuring no hydrolysis occurred during the acidic salt-formation step.

  • Impurity Profiling: Quantifying residual starting materials or dimeric byproducts.

Comparative Analysis of Spectroscopic Platforms

Quantitative & Qualitative NMR (The Structural Gold Standard)

According to [[1]]([Link]), NMR spectroscopy remains the most unambiguous method for structural elucidation.

  • The Causality: For this specific hydrochloride salt, 1 H NMR must be performed in DMSO- d6​ rather than CDCl 3​ . The highly polar HCl salt is poorly soluble in chloroform. More importantly, DMSO- d6​ slows proton exchange rates, allowing the observation of the broad N-H + signal (>10 ppm). The protonation of the thiazole nitrogen also exerts an electron-withdrawing effect, causing a diagnostic downfield shift of the thiazole ring protons (H-4 and H-5) compared to the free base.

ATR FT-IR Spectroscopy (The Rapid Functional Verifier)

FT-IR provides instantaneous verification of functional group transformations.

  • The Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. Hydrochloride salts are highly hygroscopic; the extreme pressure used to form KBr pellets can induce moisture absorption (creating false O-H bands at 3300 cm −1 ) or cause ion exchange with the KBr matrix. ATR analyzes the native solid state, unambiguously confirming the ester C=O stretch (~1740 cm −1 ) and the broad N-H + stretch (~2500–2800 cm −1 ) without matrix interference.

LC-HRMS (The Trace Impurity Profiler)

While NMR and IR confirm bulk structure, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) ensures exact mass accuracy and trace purity.

  • The Causality: The thiazole nitrogen is highly basic and readily accepts a proton under Positive Electrospray Ionization (ESI+) conditions. This makes ESI+ exceptionally sensitive for this compound, yielding an intense [M+H] + ion at m/z 158.0274. LC coupling allows for the separation of trace unreacted acid that falls below the Limit of Detection (LOD) of NMR.

Performance Comparison Matrix

The following table summarizes the quantitative performance metrics of each platform when applied to Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride validation.

Metric 1 H / 13 C qNMRATR FT-IRLC-HRMS (ESI+)
Primary Utility Absolute quantitation & salt IDRapid batch-to-batch consistencyTrace impurity & exact mass ID
Limit of Detection (LOD) ~0.1% (1000 ppm)~1.0% (10,000 ppm)~0.0001% (1 ppm)
Analysis Time (per sample) 15–20 minutes< 2 minutes10–15 minutes
Salt State Confirmation Excellent (N-H + shift visible)Good (Broad N-H + band)Poor (Detects only free base mass)
Specificity (ICH Q2) High (Atomic-level resolution)Moderate (Functional group level)Very High (Isotopic mass accuracy)
Relative Cost / Run HighLowHigh

Orthogonal Validation Workflow

To achieve regulatory compliance, these three methods should not be used in isolation. They form an orthogonal, self-validating system where the weakness of one technique is covered by the strength of another.

ValidationWorkflow Synth Synthesis of Methyl 2-(1,3-thiazol-2-yl)acetate HCl Split Orthogonal Spectroscopic Validation Synth->Split NMR 1H & 13C NMR (Structural & Salt ID) Split->NMR IR FT-IR (ATR) (Functional Groups) Split->IR HRMS LC-HRMS (Exact Mass & Purity) Split->HRMS DataFusion Data Fusion & ICH Q2(R2) Compliance Check NMR->DataFusion IR->DataFusion HRMS->DataFusion Validated Validated API / Intermediates DataFusion->Validated

Figure 1: Orthogonal spectroscopic validation workflow for thiazole derivatives.

Self-Validating Experimental Protocols

The following protocols are designed with built-in self-validation mechanisms to ensure data trustworthiness.

Protocol 1: qNMR for Absolute Purity and Salt Confirmation

As aligned with recent.

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized hydrochloride salt and 5.0 mg of a certified internal calibrant (e.g., Maleic acid, ensuring no peak overlap with the analyte) into a glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: Anhydrous solvent is critical. Excess water will create a broad peak around 3.3 ppm that can obscure the diagnostic methylene singlet (~4.2 ppm) of the acetate group.

  • Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to a minimum of 10 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all nuclear spins. Failing to allow full relaxation will result in truncated integrals, destroying the quantitative accuracy of the assay.

  • Validation Check: Confirm the presence of the N-H + proton (>10 ppm). Integrate the internal calibrant and the ester methyl singlet (~3.7 ppm) to calculate absolute mass fraction purity.

Protocol 2: ATR FT-IR for Anhydrous Verification
  • System Suitability: Clean the diamond ATR crystal with LC-grade isopropanol. Acquire a background spectrum (air).

    • Causality: Real-time background subtraction removes ambient CO 2​ and water vapor from the optical path, establishing a self-validating baseline.

  • Sample Application: Place 2–3 mg of the solid Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm −1 using 32 co-added scans at a resolution of 4 cm −1 .

  • Validation Check: Verify the sharp ester C=O stretch at ~1740 cm −1 . The absence of a broad, deep bowl-shaped band from 3400–3000 cm −1 confirms that the salt has not hydrated and that no unreacted carboxylic acid remains.

Protocol 3: LC-HRMS for Exact Mass Accuracy
  • Sample Preparation: Prepare a 1 µg/mL dilution of the sample in LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode.

    • Causality: Prior to the run, infuse a standard tuning mix to calibrate the mass axis. This pre-run calibration acts as the self-validating step, ensuring mass accuracy is maintained within <5 ppm, fulfilling ICH Q2(R2) specificity requirements .

  • Validation Check: Extract the ion chromatogram for m/z 158.0274 ([M+H] + ). Confirm that the isotopic distribution matches the theoretical pattern for C 6​ H 8​ NO 2​ S + , specifically verifying the M+2 peak indicative of the 34 S isotope natural abundance (~4.2%).

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. Available at:[Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2) - ICH". ich.org. Available at: [Link]

  • US Pharmacopeia. "General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia". uspbpep.com. Available at:[Link]

  • US Pharmacopeia. "Stimuli Article (qNMR) - US Pharmacopeia (USP)". usp.org. Available at: [Link]

  • Enamine / AS-1. "88-1669-24 Enamine 化合物 250mg CAS No:1803591-82-3". as-1.co.jp. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a generic safety data sheet. Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a generic safety data sheet. Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3) presents unique logistical and safety challenges due to its specific heteroatom profile (sulfur and nitrogen) combined with its hydrochloride salt form[1].

This guide provides a self-validating, field-proven protocol for the safe handling, segregation, and disposal of this chemical, ensuring strict laboratory safety and environmental compliance.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material.

PropertySpecification
Chemical Name Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
CAS Number 1803591-82-3
Molecular Formula C₆H₇NO₂S·HCl
Molecular Weight 193.65 g/mol
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335/H336)[1]
Target Organs Respiratory system, Skin, Eyes
Combustion Byproducts NOx, SOx, HCl, CO, CO₂[2]

The Mechanistic Rationale for Disposal (E-E-A-T)

In laboratory waste management, understanding the causality behind a rule prevents catastrophic errors. The disposal of this specific compound is dictated by two primary structural features:

  • The Heteroatom Challenge (S, N): The thiazole ring contains both nitrogen and sulfur. When combusted, these elements rapidly oxidize into nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. Standard open-air burning or municipal incineration is strictly prohibited, as it releases these toxic, acid-rain-producing gases into the atmosphere.

  • The Hydrochloride Factor (HCl): The presence of the HCl salt means the compound is inherently acidic when exposed to ambient moisture or dissolved in aqueous solutions[3]. If placed in standard metal waste drums, it can cause galvanic corrosion, compromising the container's structural integrity. Furthermore, thermal decomposition generates highly corrosive hydrogen chloride (HCl) gas.

  • Final Destruction Mandate: Due to these factors, the only compliant disposal method is high-temperature incineration at a licensed Resource Conservation and Recovery Act (RCRA) facility equipped with alkaline flue gas scrubbers . These scrubbers are necessary to chemically neutralize the SOx, NOx, and HCl gases before exhaust is released[4].

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Segregation & Packaging
  • Container Selection: Select a high-density polyethylene (HDPE) or glass wide-mouth container.

    • Causality: Non-reactive materials prevent the acid-induced corrosion caused by the hydrochloride salt.

  • Transfer & Collection: Using a dedicated, non-static spatula, transfer the solid waste into the container. Do not sweep dry powder; sweeping aerosolizes the STOT SE 3 respiratory irritant.

  • Chemical Segregation (Critical): Store strictly away from cyanides, sulfides, and strong oxidizers.

    • Causality: Acidic salts (like this hydrochloride) react violently with cyanides and sulfides to release lethal hydrogen cyanide (HCN) or hydrogen sulfide (H₂S) gases[3].

  • Labeling: Attach a hazardous waste tag immediately. Explicitly list the constituents: "Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, 100% - Contains N, S, Cl".

Protocol B: Liquid Waste Management (Solutions)
  • Solvent Compatibility Check: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, Methanol), classify the entire mixture as Halogenated Organic Waste . Even if the primary solvent is non-halogenated, the chloride ion from the salt dictates halogenated waste routing.

  • Aqueous Solutions: If dissolved in water, verify the pH (it will likely be acidic, pH < 4). Do not mix this acidic stream with basic waste streams unless performing a controlled, documented neutralization procedure.

  • Transfer: Funnel the solution into a designated, properly vented halogenated waste carboy. Leave at least 20% headspace to prevent thermal over-pressurization.

Waste Routing Visualization

WasteDisposal A Waste Generation: Methyl 2-(1,3-thiazol-2-yl)acetate HCl B Physical State Assessment A->B C Solid Waste (Powder/Crystals) B->C D Liquid Waste (Aqueous/Organic) B->D E Package in HDPE/Glass (Avoid Metal due to HCl) C->E F Route to Halogenated Waste Carboy D->F G Hazardous Waste Labeling (Indicate N, S, Cl content) E->G F->G H High-Temp Incineration with Alkaline Scrubbing G->H

Workflow for the segregation and disposal of thiazole hydrochloride waste.

Spill Response & Decontamination Procedures

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE: nitrile gloves, tightly sealed safety goggles, a lab coat, and a NIOSH-approved particulate respirator (N95 or P100) to protect against STOT SE 3 hazards.

  • Dry Containment: Do not apply water directly to the powder. Adding water will dissolve the salt, creating a corrosive, localized acidic pool that is harder to contain.

  • Absorption & Collection: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5]. Gently sweep the mixture using a spark-proof brush and dustpan to prevent static discharge.

  • Chemical Neutralization: After removing the bulk solid into a hazardous waste container, wash the contaminated surface with a dilute, mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: This safely neutralizes any residual microscopic hydrochloride salt. Follow this with a thorough water rinse.

References

  • Title: methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Standard Operating Procedures Waste Handling & Disposal Source: Kamat Lab / RM&S URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Here is a comprehensive, step-by-step safety and operational guide for handling Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, designed specifically for researchers and drug development professionals. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step safety and operational guide for handling Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, designed specifically for researchers and drug development professionals.

Executive Summary

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride (CAS: 1803591-82-3) is a highly versatile building block frequently utilized in synthetic organic chemistry and drug discovery[1]. While the thiazole moiety is invaluable for developing novel pharmacophores, its supply as a hydrochloride salt presents unique physicochemical challenges. It is highly hygroscopic and prone to generating acidic, irritating dust that requires strict environmental and personal controls.

Hazard Profile and Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the first step in mitigating risk. The table below summarizes the quantitative hazards and the mechanistic reasoning behind them.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationCausality / Implication
CAS Number 1803591-82-3Unique identifier for safety tracking and inventory management.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires draft protection during transfer.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact causes mucosal/dermal irritation due to localized pH changes.
Solubility Water-soluble (due to HCl salt)Rapidly dissolves in sweat or tears, accelerating tissue irritation upon contact.

Personal Protective Equipment (PPE) Matrix

In accordance with[2], PPE must be selected based on a rigorous hazard assessment. The following matrix outlines the quantitative specifications and mechanistic justifications for PPE when handling this compound.

Table 2: PPE Specifications & Justification

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves (EN 374)Min. 0.11 mm (splash), >480 min breakthroughNitrile provides superior chemical resistance to organic salts and weak acids compared to standard latex.
Eye Protection Tight-fitting Safety GogglesANSI Z87.1 / EN 166Prevents the ingress of fine, airborne acidic dust particulates that bypass standard safety glasses.
Body Protection Flame-retardant Lab Coat100% Cotton or NomexPrevents electrostatic discharge (ESD) which can ignite dispersed organic dust.
Respiratory N95 / P100 Particulate Respirator≥ 95% filtration efficiencyRequired only if handling outside a Class II Biosafety Cabinet or Chemical Fume Hood (not recommended).

Operational Workflow: Weighing and Dissolution Protocol

This step-by-step methodology ensures that the compound is handled without exposing the researcher to airborne particulates or static discharge risks, aligning with guidelines from the National Research Council's[3].

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm).

  • Causality: This specific velocity range is optimal to capture airborne particulates. Velocities above 120 fpm can create turbulent eddies that blow the acidic dust back into the user's breathing zone.

Step 2: Static Mitigation

  • Action: Use an anti-static weighing boat and ensure the analytical balance is properly grounded.

  • Validation: The powder should not "jump" or cling to the spatula during transfer.

  • Causality: Hydrochloride salts are highly prone to triboelectric charging. Static buildup causes the powder to repel from the spatula, leading to immediate aerosolization and contamination of the balance enclosure.

Step 3: Transfer and Weighing

  • Action: Transfer the solid using a clean, dry stainless-steel spatula. Seal the primary container immediately after use.

  • Validation: The primary container cap is secured before moving the weigh boat to the reaction flask.

  • Causality: The HCl salt is hygroscopic. Prolonged exposure to ambient laboratory humidity will cause the powder to clump, degrading the reagent and altering its effective molecular weight.

Step 4: Dissolution

  • Action: Slowly add the required solvent (e.g., water, methanol, or DMSO) to the pre-weighed solid in a controlled manner.

  • Validation: Observe the solution for any rapid temperature increase or off-gassing.

  • Causality: The dissolution of an HCl salt can be mildly exothermic. Gradual addition prevents localized boiling, splashing, or the rapid release of trapped HCl gas.

Spill Response and Disposal Plan

A rapid, pre-planned response is critical for minimizing exposure during an accidental release.

Spill Response Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Contain (No Dry Sweeping): Do NOT use a broom or dry brush. Causality: Dry sweeping mechanically aerosolizes the irritating dust, drastically increasing the inhalation risk for the entire laboratory.

  • Neutralize & Clean: Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum. If using a damp pad, a dilute basic solution (e.g., 5% sodium bicarbonate) can be applied to safely neutralize the acidic hydrochloride component before wiping.

  • Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container.

Disposal Plan:

  • Solid Waste: Must be disposed of as hazardous organic waste. Incineration is the mandatory disposal route. Causality: The compound contains nitrogen and sulfur heteroatoms; controlled high-temperature incineration is required to scrub and prevent the release of toxic NOx and SOx emissions into the atmosphere.

  • Aqueous Waste: Do not pour down the drain. Collect in designated halogenated or non-halogenated waste carboys depending on the primary solvent used for the reaction.

Safe Handling Workflow Diagram

The following diagram illustrates the logical progression of the safe handling protocol, from storage retrieval to final waste segregation.

SafeHandling Start Storage Retrieval (Desiccator, 2-8°C) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Weighing (Anti-static boat) Hood->Weigh React Dissolution / Reaction (Monitor Exotherm) Weigh->React Spill Spill Protocol (HEPA Vac / Damp Wipe) Weigh->Spill If spilled Waste Waste Segregation (Incineration) React->Waste Spill->Waste

Workflow for the safe handling and disposal of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
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Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
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